molecular formula C37H32O16 B10821780 9''-Methyl salvianolate B

9''-Methyl salvianolate B

Numéro de catalogue: B10821780
Poids moléculaire: 732.6 g/mol
Clé InChI: REHAMWBRZKUHPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9''-Methyl salvianolate B is a useful research compound. Its molecular formula is C37H32O16 and its molecular weight is 732.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H32O16

Poids moléculaire

732.6 g/mol

Nom IUPAC

3-(3,4-dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid

InChI

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)52-37(49)32-31-19(4-10-24(41)34(31)53-33(32)20-5-9-23(40)27(44)16-20)6-11-30(45)51-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)

Clé InChI

REHAMWBRZKUHPN-UHFFFAOYSA-N

SMILES canonique

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C2C(OC3=C(C=CC(=C23)C=CC(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O

Origine du produit

United States

Foundational & Exploratory

Biosynthesis pathway of salvianolic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Salvianolic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acids, a class of water-soluble phenolic compounds predominantly found in the roots and rhizomes of Salvia miltiorrhiza (Danshen), are of significant interest to the pharmaceutical industry. These compounds, particularly salvianolic acid B (Sal B) and salvianolic acid A (Sal A), exhibit a wide range of potent bioactivities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Their therapeutic potential in treating cardiovascular and cerebrovascular diseases has driven extensive research into their biosynthesis, regulation, and biotechnological production.[1][3]

This technical guide provides a comprehensive overview of the salvianolic acid biosynthetic pathway, detailing the core enzymatic steps, regulatory networks, and quantitative data from key studies. It also includes summaries of common experimental protocols and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and metabolic engineering.

Core Biosynthetic Pathway

The biosynthesis of salvianolic acids is a complex process that merges two distinct metabolic routes originating from the primary amino acids L-phenylalanine and L-tyrosine.[4] The L-phenylalanine-derived phenylpropanoid pathway provides the caffeoyl-CoA moiety, while the L-tyrosine-derived pathway generates 4-hydroxyphenyllactate or 3,4-dihydroxyphenyllactate (Danshensu, DSS). These precursors are then condensed to form rosmarinic acid (RA), a key intermediate that is further modified to produce a variety of salvianolic acid derivatives.[5][6]

Key Enzymatic Steps:

  • Phenylpropanoid Pathway (from L-Phenylalanine):

    • PAL (Phenylalanine Ammonia-Lyase): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

    • C4H (Cinnamate 4-Hydroxylase): Hydroxylates cinnamic acid to produce 4-coumaric acid.

    • 4CL (4-Coumarate:CoA Ligase): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[4][7]

  • Tyrosine-Derived Pathway (from L-Tyrosine):

    • TAT (Tyrosine Aminotransferase): Converts L-tyrosine to 4-hydroxyphenylpyruvate.[6]

    • HPPR (Hydroxyphenylpyruvate Reductase): Reduces 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactate.[5][6]

  • Condensation and Hydroxylation:

    • RAS (Rosmarinic Acid Synthase): An acyltransferase that catalyzes the esterification of 4-coumaroyl-CoA and 4-hydroxyphenyllactate to form 4-coumaroyl-4'-hydroxyphenyllactate.[6]

    • CYP98A Enzymes (Cytochrome P450 98A): These versatile hydroxylases, such as CYP98A14, catalyze the 3-hydroxylation of the aromatic rings of the 4-coumaroyl and/or phenyllactate moieties, leading to the formation of rosmarinic acid (RA).[6][7]

  • Formation of Complex Salvianolic Acids:

    • Salvianolic Acid B (Sal B): The precise mechanism for the dimerization of rosmarinic acid to form Sal B is a subject of ongoing research. However, evidence strongly suggests that laccase enzymes (e.g., SmLAC3) catalyze this oxidative coupling reaction.[3][8]

    • Other Derivatives: Further oxidation and degradation reactions on Sal B can lead to a diverse array of other salvianolic acids.[5]

Salvianolic Acid Biosynthesis Pathway Core Biosynthesis Pathway of Salvianolic Acids cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway cluster_condensation Condensation & Dimerization Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou 4-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL dummy CouCoA->dummy Tyr L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyr->HPP TAT HPL 4-Hydroxyphenyllactate HPP->HPL HPPR HPL->dummy RA Rosmarinic Acid (RA) SalB Salvianolic Acid B (Sal B) RA->SalB Laccases (e.g., SmLAC3) dummy->RA RAS, CYP98A14

Core Biosynthesis Pathway of Salvianolic Acids

Regulatory Network

The biosynthesis of salvianolic acids is tightly regulated at the transcriptional level by a complex network of transcription factors (TFs) and phytohormonal signaling pathways, primarily involving jasmonates (JA) and gibberellins (B7789140) (GA).

  • Jasmonate (JA) Signaling: Methyl jasmonate (MeJA) is a well-known elicitor that promotes the accumulation of phenolic acids.[9][10] In the JA signaling pathway, JAZ proteins repress transcription factors like SmMYC2. Upon JA perception, JAZ proteins are degraded, releasing SmMYC2 to activate the expression of biosynthetic genes such as SmPAL1 and SmTAT1. Another bHLH transcription factor, SmbHLH37, acts antagonistically to SmMYC2, repressing the pathway.[11]

  • MYB Transcription Factors: Several members of the MYB family are involved in regulation. SmMYB98 has been shown to positively regulate both tanshinone and salvianolic acid biosynthesis by activating the transcription of key genes like SmPAL1 and SmRAS1.[4][12] Conversely, SmMYB71, a GA-induced R2R3-MYB factor, negatively regulates the pathway by downregulating enzymes like SmRAS and SmCYP98A14.[7]

  • Post-Transcriptional Regulation: Recent studies have uncovered post-transcriptional control mechanisms. For example, Sm-miR408, a microRNA, negatively regulates the expression of its target, SmLAC3. Inhibiting Sm-miR408 leads to increased SmLAC3 levels and a subsequent rise in salvianolic acid B and rosmarinic acid content.[8]

Regulatory Network Simplified Regulatory Network of Salvianolic Acid Biosynthesis cluster_signals Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes JA Jasmonate (JA) JAZ JAZ Proteins JA->JAZ degradation GA Gibberellin (GA) SmMYB71 SmMYB71 (-) GA->SmMYB71 SmMYC2 SmMYC2 (+) JAZ->SmMYC2 SmbHLH37 SmbHLH37 (-) JAZ->SmbHLH37 Pathway_Genes PAL, TAT, RAS, CYP98A14, etc. SmMYC2->Pathway_Genes SmbHLH37->Pathway_Genes SmMYB98 SmMYB98 (+) SmMYB98->Pathway_Genes SmMYB71->Pathway_Genes Sal_Acids Salvianolic Acids Pathway_Genes->Sal_Acids

Simplified Regulatory Network

Quantitative Data Summary

Quantitative analysis is crucial for understanding pathway flux and for metabolic engineering efforts. The following tables summarize key quantitative findings from the literature.

Table 1: Impact of Transcription Factor Modulation on Salvianolic Acid Accumulation

Gene ModulatedOrganism/SystemMethodKey FindingReference
SmMYB98 S. miltiorrhiza hairy rootsOverexpression (OE)Significant increase in salvianolic acid content.[4][12]
SmMYB98 S. miltiorrhiza hairy rootsKnockout (KO)Reduction in salvianolic acid content.[12]
SmMYB71 S. miltiorrhiza hairy rootsOverexpression (OE)Significant decrease in salvianolic acid content.[7]
SmMYB71 S. miltiorrhiza hairy rootsKnockout (KO)Higher salvianolic acid accumulation compared to wild type.[7]
SmLAC3 S. miltiorrhizaOverexpression (OE)Increased accumulation of rosmarinic acid and salvianolic acid B.[8]
Sm-miR408 S. miltiorrhizaInterference (knock-down)Increased content of salvianolic acid B and rosmarinic acid.[8]

Table 2: Biotechnological Production of Salvianolic Acids

Production HostEngineering StrategyProductTiter/YieldReference
E. coli Artificial pathway construction (d-ldh, hpaBC), deletion of competing pathways.Salvianic Acid A7.1 g/L (0.47 mol/mol glucose)[13]
S. cerevisiae Heterologous expression of 7-gene rosmarinic acid pathway.Salvianolic Acid B30-34 µg/L (de novo)[14][15]
S. miltiorrhiza hairy roots Methyl Jasmonate (MeJA) elicitation.Salvianolic Acid BIncreased from 4.21% to 7.11% of dry weight.[10]
S. miltiorrhiza hairy roots Yeast Elicitor (YE) elicitation.Rosmarinic AcidIncreased from 2.83% to 5.71% of dry weight.[10]

Experimental Protocols

The study of the salvianolic acid pathway employs a range of molecular biology and analytical chemistry techniques. Below are synopses of key experimental protocols.

Protocol 1: Quantification of Salvianolic Acids using HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of salvianolic acids in plant extracts.

  • 1. Sample Preparation:

    • Lyophilize and grind plant tissue (e.g., S. miltiorrhiza roots) to a fine powder.

    • Extract the powder with a suitable solvent, typically a methanol/water or ethanol/water mixture, often using ultrasonication to improve efficiency.

    • Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection.

  • 2. Chromatographic Conditions:

    • Instrument: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reverse-phase column is most commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of (A) an acidified aqueous solution (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and (B) an organic solvent like acetonitrile (B52724) or methanol.

    • Detection: Monitor absorbance at wavelengths where phenolic acids show strong absorption, typically around 280 nm and 320 nm.

  • 3. Quantification:

    • Prepare a series of standard solutions of known concentrations for each salvianolic acid to be quantified (e.g., Sal B, RA).

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Calculate the concentration of salvianolic acids in the samples by interpolating their peak areas on the calibration curve.[16]

Protocol 2: Gene Expression Analysis by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the transcript levels of biosynthetic and regulatory genes.

  • 1. RNA Extraction:

    • Isolate total RNA from plant tissue using a commercial kit or a CTAB-based method, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using spectrophotometry (A260/280 ratio) and gel electrophoresis.

  • 2. cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • 3. Real-Time PCR:

    • Design and validate primers specific to the target genes (e.g., SmPAL1, SmRAS1, SmMYB98) and a stable internal reference gene (e.g., Actin or GAPDH).

    • Perform the PCR reaction in a real-time thermal cycler using a SYBR Green-based master mix. The reaction includes the cDNA template, primers, and master mix.

    • Monitor fluorescence in real-time as the PCR product accumulates.

  • 4. Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[4][12]

Experimental Workflow General Workflow for Analyzing Gene Function in Biosynthesis cluster_gen_mod Genetic Modification cluster_analysis Molecular & Chemical Analysis cluster_results Data Interpretation construct Create Gene Construct (e.g., Overexpression or CRISPR-KO) transform Agrobacterium-mediated Transformation of S. miltiorrhiza construct->transform hairy_roots Generate Transgenic Hairy Root Lines transform->hairy_roots harvest Harvest Hairy Roots and Control Lines hairy_roots->harvest split Split Sample harvest->split rna_ext Total RNA Extraction split->rna_ext For Transcriptomics met_ext Metabolite Extraction split->met_ext For Metabolomics qrt_pcr qRT-PCR Analysis (Gene Expression) rna_ext->qrt_pcr data_analysis Correlate Gene Expression with Metabolite Profile qrt_pcr->data_analysis hplc HPLC Analysis (Salvianolic Acid Content) met_ext->hplc hplc->data_analysis conclusion Elucidate Gene Function in Salvianolic Acid Biosynthesis data_analysis->conclusion

Workflow for Gene Function Analysis

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway and regulatory mechanisms of salvianolic acids. The identification of key structural genes (e.g., RAS, CYP98A14, LACs) and regulatory factors (e.g., SmMYC2, SmMYB98) has provided a robust framework for understanding how Salvia miltiorrhiza produces these valuable compounds.[1][7][8][12]

The future of salvianolic acid research and production lies in metabolic engineering and synthetic biology.[1] By leveraging the knowledge outlined in this guide, researchers can:

  • Enhance Production in Plants: Use genetic manipulation techniques like overexpression of positive regulators or knockout of negative regulators to increase the yield of salvianolic acids in S. miltiorrhiza plants or hairy root cultures.[7][17]

  • Develop Microbial Cell Factories: Reconstruct the entire biosynthetic pathway in microbial hosts like E. coli or S. cerevisiae.[13][15] This approach offers a sustainable and scalable alternative to plant extraction, overcoming issues of low yield and seasonal variability.[14]

  • Discover Novel Derivatives: Explore the catalytic potential of pathway enzymes to generate novel salvianolic acid derivatives with improved pharmacological properties.

Continued investigation into the remaining uncharacterized steps, such as the precise oxidative coupling mechanisms, and a deeper understanding of the interplay between different regulatory networks will further empower these biotechnological applications, ultimately facilitating the development of new therapeutics based on these potent natural products.

References

An In-depth Technical Guide to 9''-Methyl Salvianolate B: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9''-Methyl salvianolate B is a phenolic acid compound isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for isolation and analysis, alongside a summary of its antioxidant and anti-inflammatory mechanisms, are presented to support further research and development. All quantitative data are summarized in structured tables, and key biological pathways are visualized using diagrams.

Chemical Structure and Identification

This compound, also known as 9'-Methyl lithospermate B, is a complex ester derived from the condensation of danshensu (B613839) (3-(3,4-dihydroxyphenyl)lactic acid) and caffeic acid moieties. Its structure has been elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (2R)-3-(3,4-dihydroxyphenyl)-2-[[(2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy]-3-oxoprop-1-en-1-yl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-yl]formyl]oxypropanoic acid[1]
CAS Number 1167424-31-8[2][3]
Molecular Formula C37H32O16[3]
Molecular Weight 732.64 g/mol [3]
Synonyms 9'-Methyl lithospermate B, MSB[1]
SMILES COC(=O)C(CC1=CC(=C(O)C=C1)O)OC(=O)/C=C/C2=C3C(C(OC3=C(O)C=C2)C4=CC(=C(O)C=C4)O)C(=O)OC(CC5=CC(=C(O)C=C5)O)C(=O)O
InChI Key HBYGJMZNCIGGFN-NQBFDTSGSA-N[1]

Physicochemical Properties

This compound is a white to light yellow solid.[3] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance White to light yellow solid[3]
Solubility Soluble in DMSO (100 mg/mL)[3]
Storage Store at 4°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months.[3]

Experimental Protocols

Isolation and Purification from Salvia miltiorrhiza

G General Isolation Workflow for Salvianolic Acids A Dried Roots of Salvia miltiorrhiza B Extraction with 70% Ethanol (B145695) A->B Soaking and Refluxing C Crude Extract B->C D Suspension in Water and Partition with Ethyl Acetate (B1210297) C->D E Ethyl Acetate Fraction D->E F Silica (B1680970) Gel Column Chromatography E->F G Elution with Chloroform-Methanol Gradient F->G H Fractions Containing Salvianolic Acids G->H I Preparative HPLC (C18 column) H->I J Elution with Methanol-Water Gradient I->J K Purified this compound J->K

Caption: General workflow for the isolation of salvianolic acids.

Protocol Details:

  • Extraction: The air-dried and powdered roots of Salvia miltiorrhiza are extracted with an aqueous ethanol solution (e.g., 70%) at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The ethyl acetate fraction, which is enriched with phenolic compounds, is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 reversed-phase column using a methanol-water gradient elution system. The purity of the final product is confirmed by analytical HPLC.

Analytical Methods

The identification and quantification of this compound are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

Table 3: Analytical Parameters for HPLC-MS/MS Analysis

ParameterValue
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile (A) and 0.1% formic acid in water (B)
Gradient Elution A typical gradient might be: 5-20% A (0-10 min), 20-50% A (10-25 min), 50-95% A (25-30 min)
Flow Rate 0.3 mL/min
Column Temperature 35°C
Detection (DAD) 280 nm and 320 nm
Mass Spectrometry Electrospray ionization (ESI) in negative ion mode
Parent Ion [M-H]⁻ m/z 731.16
Major Fragment Ions m/z 533.11, 339.05[4]

Biological Activities and Signaling Pathways

The biological activities of this compound are primarily attributed to its antioxidant and anti-inflammatory properties, which are common among salvianolic acids. While direct studies on this compound are limited, its mechanism of action can be inferred from studies on closely related compounds like Salvianolic acid A and B.

Antioxidant Activity

Salvianolic acids are potent radical scavengers and can protect cells from oxidative stress. This activity is mediated, in part, through the activation of the Nrf2/HO-1 signaling pathway.

G Antioxidant Signaling Pathway of Salvianolic Acids MSB This compound ROS Reactive Oxygen Species (ROS) MSB->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Transcription of NQO1 NQO1 ARE->NQO1 Induces Transcription of Cell Cellular Protection HO1->Cell Provides NQO1->Cell Provides

Caption: Nrf2-mediated antioxidant pathway activated by salvianolic acids.

Anti-inflammatory Activity

Salvianolic acids have been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.

G Anti-inflammatory Signaling Pathway of Salvianolic Acids MSB This compound IKK IKK Complex MSB->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates and Promotes Degradation of NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription of

Caption: Inhibition of the NF-κB inflammatory pathway by salvianolic acids.

Table 4: Quantitative Biological Activity Data for Related Salvianolic Acids

CompoundAssayTarget/Cell LineIC50/EC50Source
Rosmarinic acid methyl esterNO Production InhibitionLPS-stimulated RAW 264.7 cells0.6 µM[5]
Shimobashiric acid BNO Production InhibitionLPS-stimulated RAW 264.7 cells1.4 µM[5]

Conclusion

This compound is a promising natural product with significant potential for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. This guide provides a foundational understanding of its chemical and physical properties, along with insights into its biological activities. The provided experimental frameworks can serve as a starting point for researchers aiming to isolate, characterize, and evaluate the therapeutic potential of this compound. Further studies are warranted to elucidate the specific signaling pathways directly modulated by this compound and to establish its quantitative biological activity profile.

References

9''-Methyl Salvianolate B: A Technical Guide to its Antioxidant and Anti-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid compound and a methylated derivative of salvianolate B, extracted from the roots of Salvia miltiorrhiza (Danshen).[1] This plant has a long history of use in traditional Chinese medicine for treating various ailments, including cardiovascular and inflammatory diseases. Modern research is now focusing on isolating its bioactive constituents to understand their mechanisms of action. This compound is of particular interest for its potential therapeutic applications in conditions associated with oxidative stress and inflammation, such as cardiovascular and neurodegenerative disorders.[1]

While direct and extensive research on this compound is still emerging, its structural similarity to the well-studied salvianolic acid B allows for informed extrapolation of its likely biological activities and signaling pathways. This guide will provide an in-depth overview of the core antioxidant and anti-inflammatory mechanisms potentially employed by this compound, drawing from the significant body of evidence available for salvianolic acid B.

Core Signaling Pathways

The antioxidant and anti-inflammatory effects of salvianolic acid derivatives are primarily mediated through the modulation of three key signaling pathways:

  • Keap1-Nrf2 Antioxidant Response Pathway: This pathway is a central regulator of cellular defense against oxidative stress.

  • NF-κB Signaling Pathway: A critical pathway in the inflammatory response, controlling the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: A key cascade involved in cellular responses to a wide range of stimuli, including stress and inflammation.

The interplay of these pathways is crucial in maintaining cellular homeostasis, and their dysregulation is implicated in numerous diseases.

Antioxidant Pathways of Action

The primary antioxidant mechanism of salvianolic acid B, and likely this compound, involves the activation of the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). When cells are exposed to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.

Salvianolic acid B has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.[2] This results in a reduction of reactive oxygen species (ROS) and protection against oxidative damage.[3]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation MSB 9''-Methyl salvianolate B MSB->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Cellular_Protection Cellular Protection (Reduced ROS) Antioxidant_Enzymes->Cellular_Protection leads to

Diagram 1: Keap1-Nrf2 antioxidant response pathway.
Quantitative Data on Antioxidant Effects of Salvianolic Acid B

ParameterCell/Animal ModelTreatmentResultReference
MDA Level Ethanol-treated zebrafish embryos0.05 µg/mL and 0.5 µg/mL Sal BDecreased MDA levels[4]
SOD Activity Ethanol-treated zebrafish embryos0.05 µg/mL and 0.5 µg/mL Sal BChanged SOD activity[4]
CAT Activity Ethanol-treated zebrafish embryos0.05 µg/mL and 0.5 µg/mL Sal BIncreased CAT activity[4]
GSH-Px Activity Ethanol-treated zebrafish embryos0.05 µg/mL and 0.5 µg/mL Sal BDecreased GSH-Px activity[4]
Nrf2b, sod1, sod2 Expression Ethanol-treated zebrafish embryos0.05 µg/mL and 0.5 µg/mL Sal BDown-regulated gene expression[4]
Nrf2, NQO1, HO-1 Protein Levels CDDP-induced Wistar rats1 µM, 5 µM, and 10 µM SalBIncreased protein levels[2]

Anti-inflammatory Pathways of Action

This compound is expected to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, similar to salvianolic acid B.

The NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Salvianolic acid B has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[5][6]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK activates MSB 9''-Methyl salvianolate B MSB->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Proteasome Proteasome IkB_p->Proteasome degradation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes activates transcription Inflammatory_Mediators Inflammatory Mediators Inflammatory_Genes->Inflammatory_Mediators translates to Inflammation Inflammation Inflammatory_Mediators->Inflammation promotes

Diagram 2: NF-κB inflammatory signaling pathway.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that plays a crucial role in transducing extracellular signals to intracellular responses, including inflammation. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes.

Salvianolic acid B has been shown to inhibit the phosphorylation of key MAPK proteins, such as ERK and p38, thereby suppressing the downstream inflammatory response.[7][8]

MAPK_Pathway cluster_ERK ERK Pathway cluster_p38 p38 Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TGF-β1) MEK MEK Inflammatory_Stimuli->MEK MKK3_6 MKK3/6 Inflammatory_Stimuli->MKK3_6 MSB 9''-Methyl salvianolate B MEK_p p-MEK MSB->MEK_p inhibits MKK3_6_p p-MKK3/6 MSB->MKK3_6_p inhibits MEK->MEK_p phosphorylation ERK ERK ERK_p p-ERK ERK->ERK_p MEK_p->ERK phosphorylates Transcription_Factors Transcription Factors ERK_p->Transcription_Factors activates MKK3_6->MKK3_6_p phosphorylation p38 p38 p38_p p-p38 p38->p38_p MKK3_6_p->p38 phosphorylates p38_p->Transcription_Factors activates Inflammatory_Gene_Expression Inflammatory Gene Expression Transcription_Factors->Inflammatory_Gene_Expression

Diagram 3: MAPK inflammatory signaling pathway.
Quantitative Data on Anti-inflammatory Effects of Salvianolic Acid B

ParameterCell/Animal ModelTreatmentResultReference
iNOS, TNF-α, IL-6 Expression RAW264.7 macrophages100, 150, or 200 µM Sal BDownregulated M1 marker expression[5]
Arg-1, IL-10 Expression RAW264.7 macrophages100, 150, or 200 µM Sal BUpregulated M2 marker expression[5]
NF-κB p65 Protein Expression RAW264.7 macrophages100, 150, or 200 µM Sal BInhibited NF-κB p65 expression[5]
p-Akt and p-mTOR Expression RAW264.7 macrophages100, 150, or 200 µM Sal BInhibited phosphorylation of Akt and mTOR[5]
p-ERK1/2, p-JNK1/2, p-p38 Expression TGF-β1-stimulated A549 cells25, 50, and 100 µM Sal BDose-dependent inhibition of phosphorylation[9]

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the antioxidant and anti-inflammatory effects of compounds like this compound.

Western Blotting for MAPK Phosphorylation

This protocol is used to detect the phosphorylation status of MAPK proteins (e.g., ERK, p38) as an indicator of pathway activation.

Western_Blot_Workflow A 1. Cell Culture and Treatment (with this compound and stimulus) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE Gel Electrophoresis C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking (e.g., with BSA or milk) E->F G 7. Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Diagram 4: Western Blotting experimental workflow.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., TGF-β1, LPS).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

ELISA for Cytokine Quantification

This protocol is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

Methodology:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

  • Sample Incubation: Add standards and samples (cell culture supernatant or serum) to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and an inflammatory stimulus.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with a suitable blocking buffer (e.g., containing BSA and serum).

  • Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Analysis: Assess the localization of the p65 subunit (cytoplasmic vs. nuclear) in treated and untreated cells.

Conclusion

This compound, a methylated derivative of salvianolic acid B, holds significant promise as a therapeutic agent due to its potential antioxidant and anti-inflammatory properties. While direct research on this specific compound is in its early stages, the extensive data on salvianolic acid B provides a strong foundation for understanding its likely mechanisms of action. These primarily involve the activation of the Keap1-Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and to validate its therapeutic potential in preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Unveiling the Therapeutic Potential of 9”-Methyl Salvianolate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9”-Methyl salvianolate B is a derivative of Salvianolic acid B, a major water-soluble bioactive compound extracted from the root of Salvia miltiorrhiza (Danshen). While research has extensively focused on Salvianolic acid B, its methylated derivatives are gaining attention for their potential therapeutic applications. This technical guide consolidates the current understanding of the therapeutic potential of 9”-Methyl salvianolate B, drawing primarily from the extensive research on its parent compound, Salvianolic acid B (SalB). This document provides an in-depth overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Therapeutic Applications and Mechanisms of Action

Salvianolic acid B and its derivatives exhibit a wide range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. The primary therapeutic areas of interest include neuroprotection, anti-inflammatory, antioxidant, and anti-cancer effects. The underlying mechanisms are multifaceted, often involving the modulation of key signaling pathways that regulate cellular homeostasis and disease progression.

Neuroprotection

Salvianolic acid B has demonstrated significant neuroprotective effects in various models of neurological diseases, including ischemic stroke and neurodegenerative disorders.[1][2] Its mechanisms of action in the central nervous system are primarily attributed to its potent anti-inflammatory and antioxidant properties.[1][3]

In animal models of cerebral ischemia/reperfusion injury, SalB has been shown to reduce infarct size and improve neurological outcomes.[4] This is achieved through the inhibition of inflammatory responses, reduction of oxidative stress, and prevention of neuronal apoptosis.[1] Furthermore, SalB can modulate signaling pathways that promote angiogenesis, potentially aiding in the recovery from ischemic events.[4]

Anti-inflammatory Activity

The anti-inflammatory effects of Salvianolic acid B are well-documented and contribute significantly to its therapeutic potential across various conditions. SalB has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][6][7]

The anti-inflammatory mechanism of SalB involves the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][8] By inhibiting these pathways, SalB can effectively reduce the expression of inflammatory mediators and adhesion molecules, thereby mitigating the inflammatory cascade.[8]

Antioxidant Properties

Salvianolic acid B is a potent antioxidant capable of scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[7] Its structure, rich in phenolic hydroxyl groups, allows it to donate hydrogen atoms to neutralize free radicals.[7]

Beyond direct radical scavenging, SalB upregulates the expression of antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] This pathway plays a crucial role in cellular defense against oxidative stress by inducing the expression of a battery of antioxidant and detoxifying genes.[9]

Anti-Cancer Potential

Emerging evidence suggests that Salvianolic acid B possesses anti-cancer properties, demonstrating inhibitory effects on the proliferation of various cancer cell lines.[11] Its anti-tumor mechanisms include the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor cell migration and invasion.[11]

SalB has been shown to modulate several signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways. By targeting these pathways, SalB can interfere with cancer cell growth, survival, and metastasis.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Salvianolic acid B, providing insights into its potency and efficacy in different experimental models.

Table 1: In Vitro Anti-Cancer Activity of Salvianolic Acid B

Cell LineCancer TypeAssayIC50 / ConcentrationDurationReference
MCF-7Breast CancerMTT Assay4.5 mg/mL24 h[11]
RAW264.7MacrophageMTT AssayNot cytotoxic up to 80 µM24 h[12]
ChondrocytesN/AMTT AssayNot cytotoxic up to 200 µM24 h[13]

Table 2: In Vivo Neuroprotective and Anti-inflammatory Effects of Salvianolic Acid B

Animal ModelConditionDosageEffectReference
RatsMiddle Cerebral Artery Occlusion (MCAO)10 or 20 mg/kg/d (i.p.)Reduced neurological deficits and cerebral infarction[4][14]
RatsSubarachnoid Hemorrhage20 and 40 mg/kgAlleviated brain edema and improved neurologic scores[9]
RatsCollagen-Induced Arthritis20 and 40 mg/kgSignificantly increased antioxidant enzyme activities and decreased MDA levels[15]
Miceγ-irradiation5, 12.5, and 20 mg/kgIncreased peripheral blood cell counts and bone marrow nucleated cells[10]

Table 3: Antioxidant Activity of Salvianolic Acid B

AssayActivityComparisonReference
ABTS radical scavengingHigher than Vitamin CVitamin C[16]
DPPH radical scavengingHigher than Vitamin CVitamin C[16]
Superoxide anion radical scavengingHigher than Vitamin CVitamin C[16]
Hydroxyl radical scavengingHigher than Vitamin CVitamin C[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Salvianolic acid B.

Cell Viability Assessment using MTT Assay

Objective: To determine the effect of Salvianolic acid B on the viability and proliferation of cells.

Materials:

  • Cells of interest (e.g., cancer cell lines, primary cells)

  • Complete cell culture medium

  • Salvianolic acid B (or 9”-Methyl salvianolate B)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, SDS-HCl)[17]

  • 96-well microplates

  • Microplate reader[17]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[17]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Salvianolic acid B in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared SalB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve SalB).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

  • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 650 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of Salvianolic acid B on the expression levels of specific proteins in key signaling pathways.

Materials:

  • Cells or tissue samples treated with Salvianolic acid B

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, NF-κB, Nrf2) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the cells or homogenize the tissue samples in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[18]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective effects of Salvianolic acid B in a rat model of ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (200–230 g)[4][14]

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)[4]

  • Monofilament nylon suture[4]

  • Salvianolic acid B solution for injection

  • Triphenyltetrazolium chloride (TTC) for infarct size measurement[4]

  • Neurological scoring system (e.g., Longa five-point scale)[4]

Protocol:

  • Anesthetize the rats with pentobarbital sodium.

  • Induce MCAO by inserting a monofilament nylon suture into the internal carotid artery to occlude the origin of the middle cerebral artery.[4]

  • After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Administer Salvianolic acid B (e.g., 10 or 20 mg/kg/d, intraperitoneally) at the onset of reperfusion or as per the study design.[4][14]

  • At a specified time point after MCAO (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.[4]

  • Euthanize the animals and harvest the brains.

  • Slice the brains and stain with TTC to visualize the infarct area.

  • Quantify the infarct volume as a percentage of the total brain volume.

  • In parallel experiments, brain tissue can be collected for biochemical analyses (e.g., measurement of inflammatory cytokines, oxidative stress markers) and histological examination.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Salvianolic acid B are mediated through the modulation of complex signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways and experimental workflows.

Signaling Pathways

G SalB Salvianolic Acid B ROS ROS SalB->ROS Scavenges Keap1 Keap1 SalB->Keap1 Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 ARE ARE Nrf2->ARE Activates Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD) ARE->AntioxidantEnzymes Induces Expression AntioxidantEnzymes->ROS Neutralizes AntioxidantEnzymes->OxidativeStress Reduces

Caption: Antioxidant mechanism of Salvianolic Acid B via Nrf2 pathway.

G cluster_nucleus Nucleus SalB Salvianolic Acid B IKK IKK SalB->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (LPS, TNF-α) InflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Inflammation Inflammation ProInflammatoryGenes->Inflammation

Caption: Anti-inflammatory mechanism of Salvianolic Acid B via NF-κB pathway.

G SalB Salvianolic Acid B PI3K PI3K SalB->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth G Start Start: In Vitro Study CellCulture Cell Culture (e.g., HUVECs) Start->CellCulture SalBTreatment Treatment with Salvianolic Acid B CellCulture->SalBTreatment MTT MTT Assay (Cell Viability) SalBTreatment->MTT WesternBlot Western Blot (Protein Expression) SalBTreatment->WesternBlot Analysis Data Analysis MTT->Analysis WesternBlot->Analysis End End: Results Analysis->End

References

Preclinical Neuroprotection by 9”-Methyl Salvianolate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9”-Methyl salvianolate B is a phenolic acid compound derived from Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine.[1] As a methylated derivative of salvianolic acid B, it is under investigation for its potential therapeutic applications, particularly in the realm of neuroprotection.[1] Preclinical research suggests that the neuroprotective effects of salvianolates are primarily mediated through antioxidant and anti-inflammatory pathways.[1] This technical guide provides an in-depth overview of the preclinical research surrounding salvianolates, with a focus on the mechanisms and experimental data relevant to the potential neuroprotective activities of 9”-Methyl salvianolate B. While specific data for 9”-Methyl salvianolate B is emerging, this guide draws upon the significant body of research on the closely related compound, salvianolate, to provide a comprehensive understanding of its therapeutic potential.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on salvianolate, a compound closely related to 9”-Methyl salvianolate B, in models of cerebral ischemia. This data provides insights into the potential dose-dependent neuroprotective effects.

Table 1: In Vivo Efficacy of Salvianolate in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterMCAO Model GroupSalvianolate-Treated Group (20 mg/kg)Reference
Infarct Area28.28%12.9%[2]

Table 2: Effect of Salvianolate Lyophilized Injection (SLI) on Neurological Deficit Scores in a Type 1 Diabetic Rat Model with MCAO

Treatment GroupNeurological Deficit Score (Day 7)Neurological Deficit Score (Day 14)Reference
Model-Vehicle2.8 ± 0.42.6 ± 0.5[3]
SLI (10.5 mg/kg)2.2 ± 0.41.8 ± 0.4**[3]
SLI (21 mg/kg)2.1 ± 0.31.6 ± 0.5 [3]
SLI (42 mg/kg)1.9 ± 0.41.4 ± 0.5**[3]
*p < 0.05, **p < 0.01 vs. Model-Vehicle Group

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical research. The following sections describe the key experimental protocols used in the cited studies on salvianolate.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic ischemic stroke and assess the neuroprotective effects of therapeutic agents.

  • Animal Preparation: Male Wistar rats (250–280 g) are used.[4] For studies involving diabetes, type 1 diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (60 mg/kg).[4]

  • Surgical Procedure:

    • Anesthesia is induced and maintained throughout the surgery.

    • A midline cervical incision is made, and the left common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA). A reduction in cerebral blood flow of about 75% confirms successful occlusion.[3]

    • After 1.5 to 2 hours of occlusion, the filament is withdrawn to allow for reperfusion.[3]

    • Sham-operated animals undergo the same surgical procedure without the insertion of the filament.[3]

  • Drug Administration: Salvianolate Lyophilized Injection (SLI) is dissolved in normal saline and administered via tail vein injection.[4] Doses of 10.5 mg/kg, 21 mg/kg, and 42 mg/kg are typically used, with administration occurring 3 to 24 hours after MCAO and continuing daily for 14 days.[3][4]

  • Outcome Assessment:

    • Neurological Deficit Scoring: A five-point scale is used to assess motor deficits.

    • Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area in brain sections.[2]

    • Histological Analysis: Nissl staining and immunofluorescence for neuronal markers (e.g., NeuN) are used to assess neuronal damage and survival in the ischemic penumbra.[4]

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This model simulates the ischemic conditions of a stroke in a controlled cellular environment.

  • Cell Culture: PC12 cells are cultured in a standard medium.

  • OGD Induction:

    • The culture medium is replaced with a glucose-free medium.

    • The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified period to induce cell injury.

  • Treatment: Salvianolate is added to the culture medium at various concentrations (e.g., 5 µM) prior to or after the OGD insult to assess its protective effects.[5]

  • Outcome Assessment:

    • Cell Viability: Assays such as CCK-8 are used to quantify the percentage of viable cells.[5]

    • Apoptosis Assays: TUNEL staining and measurement of caspase-3 activity are used to quantify apoptotic cell death.[6]

    • Reactive Oxygen Species (ROS) Measurement: Fluorescent probes are used to measure the levels of intracellular ROS.[2]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of salvianolates are attributed to their modulation of multiple signaling pathways involved in apoptosis, inflammation, and oxidative stress.

Inhibition of the Caspase-3 Signaling Pathway

Cerebral ischemia-reperfusion injury triggers apoptosis, a form of programmed cell death, in which caspase-3 plays a crucial executive role. Studies on salvianolate demonstrate its ability to significantly inhibit the Caspase-3 signaling pathway, thereby reducing neuronal apoptosis.[2]

G Ischemia Ischemia-Reperfusion Injury ROS Increased ROS Ischemia->ROS Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis MSB 9''-Methyl Salvianolate B (via Salvianolate) MSB->Caspase3 Inhibits

Inhibition of Caspase-3 Pathway
Activation of the VEGF and BDNF-TrkB-CREB Signaling Pathway

Vascular endothelial growth factor (VEGF) and brain-derived neurotrophic factor (BDNF) are critical for neurogenesis and synaptic plasticity. Salvianolate lyophilized injection has been shown to promote post-stroke functional recovery by activating the VEGF and BDNF-TrkB-CREB signaling pathway.[7]

G MSB This compound (via Salvianolate) VEGF VEGF MSB->VEGF Activates BDNF BDNF MSB->BDNF Activates Recovery Functional Recovery VEGF->Recovery TrkB TrkB Receptor BDNF->TrkB CREB CREB Activation TrkB->CREB CREB->Recovery

Activation of Pro-survival Pathways
Modulation of Oxidative Stress and Inflammation

Salvianolates have been shown to ameliorate inflammation and oxidative stress by blocking the TGF-β/Smad signaling pathway in high-glucose-induced cellular injury models.[8] This suggests a potential mechanism for neuroprotection in conditions where hyperglycemia exacerbates ischemic damage.

G High_Glucose High Glucose TGF_beta TGF-β1 High_Glucose->TGF_beta Smad Smad2/3 Phosphorylation TGF_beta->Smad Inflammation Inflammation & Oxidative Stress Smad->Inflammation MSB This compound (via Salvianolate) MSB->TGF_beta Inhibits

Modulation of Inflammatory Pathway

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like 9”-Methyl salvianolate B in a preclinical setting.

G cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Conclusion MCAO MCAO Model Induction in Rats Treatment_vivo Treatment with This compound MCAO->Treatment_vivo Behavioral Behavioral Assessment (Neurological Score) Treatment_vivo->Behavioral Histology Histological Analysis (TTC, Nissl Staining) Behavioral->Histology Data_Analysis Quantitative Data Analysis Histology->Data_Analysis OGD OGD Model in PC12 Cells Treatment_vitro Treatment with This compound OGD->Treatment_vitro Viability Cell Viability Assays (CCK-8) Treatment_vitro->Viability Apoptosis_assay Apoptosis & ROS Measurement Viability->Apoptosis_assay Apoptosis_assay->Data_Analysis Conclusion Elucidation of Neuroprotective Mechanisms Data_Analysis->Conclusion

Preclinical Research Workflow

Conclusion

The available preclinical data on salvianolate, a close analog of 9”-Methyl salvianolate B, strongly suggests a significant neuroprotective potential. The mechanisms of action are multifaceted, involving the inhibition of apoptosis, reduction of inflammation and oxidative stress, and activation of pro-survival signaling pathways. While further studies focusing specifically on 9”-Methyl salvianolate B are warranted to delineate its precise pharmacological profile, the existing body of research provides a solid foundation for its continued development as a potential therapeutic agent for neurodegenerative disorders and ischemic stroke. The experimental models and protocols detailed in this guide offer a framework for future investigations into this promising compound.

References

Investigating the Cardioprotective Effects of 9''-Methyl Salvianolate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the cardioprotective effects of Salvianolic Acid B. In contrast, direct research on its methylated derivative, 9''-Methyl salvianolate B, is limited. This guide leverages the comprehensive data available for Salvianolic Acid B to infer the potential therapeutic mechanisms and effects of this compound, providing a foundational framework for future research and development.

Introduction

This compound is a phenolic acid compound derived from Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional medicine for the management of cardiovascular ailments.[1] As a methylated derivative of the well-researched Salvianolic Acid B, it is hypothesized to share similar cardioprotective properties. These effects are believed to stem from a multifaceted mechanism of action that includes potent antioxidant, anti-inflammatory, and anti-apoptotic activities. This technical guide synthesizes the existing knowledge on Salvianolic Acid B to provide a comprehensive overview of the potential cardioprotective effects of this compound for researchers, scientists, and drug development professionals.

Core Cardioprotective Mechanisms

The cardioprotective effects of Salvianolic Acid B, and by extension potentially this compound, are attributed to its ability to mitigate cellular damage and dysfunction through several key mechanisms:

  • Antioxidant Effects: Salvianolic Acid B is a potent scavenger of reactive oxygen species (ROS), which are key mediators of cellular damage in cardiovascular diseases.[2][3] It is believed to upregulate endogenous antioxidant enzymes, thereby reducing oxidative stress and protecting cardiac cells from injury.[4][5]

  • Anti-inflammatory Action: The compound has been shown to suppress inflammatory pathways, which play a crucial role in the pathophysiology of conditions such as atherosclerosis and myocardial infarction.[6]

  • Anti-apoptotic Activity: Salvianolic Acid B can inhibit the programmed cell death of cardiomyocytes, a critical factor in reducing infarct size and preserving cardiac function following an ischemic event.[7][8][9]

  • Promotion of Angiogenesis: Studies suggest that Salvianolic Acid B can stimulate the formation of new blood vessels, which is vital for restoring blood flow to ischemic heart tissue.[2]

  • Inhibition of Cardiac Remodeling: By modulating various signaling pathways, Salvianolic Acid B may help prevent the adverse structural changes in the heart that can lead to heart failure after a myocardial infarction.[10]

Quantitative Data on Cardioprotective Effects of Salvianolic Acid B

The following tables summarize key quantitative data from preclinical studies on Salvianolic Acid B, offering insights into its potential efficacy.

Table 1: Effects of Salvianolic Acid B on Myocardial Infarct Size and Cardiac Function

ParameterAnimal ModelTreatment RegimenResultReference(s)
Myocardial Infarct SizeRat (Myocardial Ischemia/Reperfusion)Various dosesSignificantly reduced (p < 0.01)[3][11]
Left Ventricular Fractional Shortening (LVFS)Rat (Myocardial Ischemia/Reperfusion)Various dosesSignificantly increased (p < 0.01)[11]
+dp/dt maxRat (Myocardial Ischemia/Reperfusion)Various dosesSignificantly increased (p < 0.01)[11]
-dp/dt maxRat (Myocardial Ischemia/Reperfusion)Various dosesSignificantly increased (p < 0.01)[11]
Cardiac OutputRat (Myocardial Ischemia/Reperfusion)Various dosesSignificantly increased (p < 0.01)[11]

Table 2: Effects of Salvianolic Acid B on Cardiac Injury Biomarkers

BiomarkerAnimal ModelTreatment RegimenResultReference(s)
Creatine Kinase-MB (CK-MB)Rat (Myocardial Ischemia/Reperfusion)Various dosesSignificantly reduced (p < 0.01)[3][11]
Creatine Kinase (CK)Rat (Myocardial Ischemia/Reperfusion)Various dosesSignificantly reduced (p < 0.01)[11]
Lactate Dehydrogenase (LDH)Rat (Myocardial Ischemia/Reperfusion)Various dosesSignificantly reduced (p < 0.01)[3][11]
Cardiac Troponin I (cTnI)Rat (Myocardial Ischemia/Reperfusion)Various dosesSignificantly reduced (p < 0.01)[11]

Table 3: Effects of Salvianolic Acid B on Oxidative Stress Markers

BiomarkerModelTreatment RegimenResultReference(s)
Reactive Oxygen Species (ROS)In vitro & In vivoVarious dosesSignificantly reduced[3][12]
Malondialdehyde (MDA)In vitro & In vivoVarious dosesSignificantly reduced[3]
Superoxide Dismutase (SOD)In vitro & In vivoVarious dosesSignificantly increased[3]
Catalase (CAT)In vivoVarious dosesSignificantly increased[3]
Glutathione (GSH)In vivoVarious dosesSignificantly increased[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to investigate the cardioprotective effects of compounds like Salvianolic Acid B.

In Vivo Model: Myocardial Ischemia/Reperfusion (I/R) Injury in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Anesthesia is induced, typically with an intraperitoneal injection of pentobarbital (B6593769) sodium.

  • Surgical Procedure:

    • The animal is intubated and connected to a rodent ventilator.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.

    • After a defined period of ischemia (e.g., 30 minutes), the ligature is released to allow for reperfusion (e.g., 2-24 hours).

  • Drug Administration: The test compound (e.g., Salvianolic Acid B) is administered at various doses, typically via intravenous or intraperitoneal injection, at a specified time before or during the ischemia/reperfusion period.[13]

  • Assessment of Cardiac Injury:

    • Infarct Size Measurement: The heart is excised, and the left ventricle is sliced and stained (e.g., with triphenyltetrazolium (B181601) chloride) to differentiate between infarcted and viable tissue.

    • Cardiac Function Assessment: Echocardiography or hemodynamic measurements are performed to evaluate parameters such as LVFS, ejection fraction, and +dp/dt max.

    • Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury markers (CK-MB, LDH, cTnI).

    • Histological Analysis: Heart tissue is processed for histological staining (e.g., H&E, Masson's trichrome) to assess tissue damage and fibrosis.

In Vitro Model: Cardiomyocyte Hypoxia/Reoxygenation (H/R) Injury
  • Cell Culture: Primary neonatal rat cardiomyocytes or H9c2 cells (a rat cardiac myoblast cell line) are cultured under standard conditions.

  • Induction of H/R Injury:

    • Hypoxia: The cultured cells are placed in a hypoxic chamber with a low-oxygen atmosphere (e.g., 95% N2, 5% CO2) for a specific duration.

    • Reoxygenation: The cells are returned to a normoxic incubator to simulate reperfusion.

  • Drug Treatment: The test compound is added to the cell culture medium at various concentrations before, during, or after the H/R insult.

  • Assessment of Cell Viability and Apoptosis:

    • Cell Viability Assays: Assays such as MTT or CCK-8 are used to quantify cell viability.

    • Apoptosis Detection: Apoptosis can be assessed using methods like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

    • Western Blot Analysis: Protein expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) are measured.

Signaling Pathways and Visualizations

The cardioprotective effects of Salvianolic Acid B are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often activated by cardioprotective agents.

PI3K_Akt_Pathway 9_Methyl_Salvianolate_B 9''-Methyl salvianolate B PI3K PI3K 9_Methyl_Salvianolate_B->PI3K Activates Akt Akt PI3K->Akt Activates Anti_Apoptosis Anti-Apoptosis (e.g., Bcl-2) Akt->Anti_Apoptosis Promotes Cell_Survival Cell Survival Anti_Apoptosis->Cell_Survival Leads to

Caption: PI3K/Akt signaling pathway activated by this compound.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of endogenous antioxidant defenses.

Nrf2_ARE_Pathway 9_Methyl_Salvianolate_B 9''-Methyl salvianolate B Nrf2_Activation Nrf2 Activation 9_Methyl_Salvianolate_B->Nrf2_Activation Induces ARE ARE (Antioxidant Response Element) Nrf2_Activation->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress_Reduction Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress_Reduction Leads to

Caption: Nrf2/ARE antioxidant pathway induced by this compound.

Experimental Workflow for Evaluating Cardioprotective Effects

This diagram outlines a typical workflow for investigating the cardioprotective effects of a test compound.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Animal Model of Myocardial Infarction Drug_Admin Drug Administration Animal_Model->Drug_Admin Assess_Function Assess Cardiac Function & Infarct Size Drug_Admin->Assess_Function Data_Analysis Data Analysis & Interpretation Assess_Function->Data_Analysis Cell_Model Cardiomyocyte Hypoxia/Reoxygenation Drug_Treat Drug Treatment Cell_Model->Drug_Treat Assess_Viability Assess Cell Viability & Apoptosis Drug_Treat->Assess_Viability Assess_Viability->Data_Analysis

Caption: General experimental workflow for cardioprotective effect evaluation.

Conclusion and Future Directions

The extensive body of research on Salvianolic Acid B strongly suggests that its methylated derivative, this compound, holds significant promise as a cardioprotective agent. The proposed mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic effects, provide a solid foundation for its further investigation.

However, it is imperative that future research focuses specifically on this compound to validate these hypothesized effects. Key areas for future investigation include:

  • Direct Comparative Studies: Head-to-head studies comparing the cardioprotective efficacy of this compound and Salvianolic Acid B.

  • Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound.

  • Dose-Response Studies: Establishing the optimal therapeutic dosage range for cardioprotection.

  • Elucidation of Specific Signaling Pathways: Investigating the precise molecular targets and signaling cascades modulated by this compound.

By addressing these research gaps, the full therapeutic potential of this compound in the treatment and prevention of cardiovascular diseases can be elucidated, paving the way for its potential clinical application.

References

The Pharmacological Profile of 9''-Methyl Salvianolate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid compound and a methylated derivative of salvianolate B, extracted from the roots of Salvia miltiorrhiza (Danshen).[1] This plant has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. Modern research is exploring the therapeutic potential of its isolated compounds, including this compound, with a focus on its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound and its closely related analogs, salvianolic acid B and the general "salvianolate" extracts, due to the limited specific research on the methylated form. The primary areas of investigation for these compounds include their potential applications in mitigating cardiovascular diseases and neurodegenerative disorders.[1]

Core Pharmacological Activities

The pharmacological activities of salvianolates, including by extension the presumed activities of this compound, are primarily attributed to their potent antioxidant and anti-inflammatory effects. These compounds are effective scavengers of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases.

Neuroprotective Effects

Research on salvianolates suggests a significant neuroprotective potential. Studies on salvianolic acid B and salvianolate extracts have demonstrated the ability to protect neuronal cells from ischemia-reperfusion injury. The proposed mechanisms involve the inhibition of inflammatory pathways and a reduction in oxidative stress.[2][3] A key pathway implicated is the downregulation of pro-inflammatory mediators such as TLR4, p-p38MAPK, p-JNK, and NF-κB.[2]

Cardioprotective Effects

In the context of cardiovascular health, salvianolates have been shown to protect cardiac muscle from ischemic damage. The cardioprotective effects are linked to the activation of the PI3K/Akt signaling pathway, which promotes cell survival.[4] Furthermore, these compounds have been observed to reduce the size of myocardial infarction and improve cardiac function in animal models.[4]

Quantitative Pharmacological Data

Specific quantitative data for this compound is not extensively available in the current body of scientific literature. However, data for the closely related and well-studied compound, salvianolic acid B, provides valuable insights into the potential potency of this class of molecules.

CompoundAssayTarget/ModelResultReference
Salvianolic Acid BIn vivoMiddle Cerebral Artery Occlusion (MCAO) in mice30 mg/kg intraperitoneal injection significantly improved neurological deficits and reduced infarct size.[2]
Salvianolic Acid BPhase 1 Clinical TrialHealthy Chinese VolunteersSingle doses up to 300 mg and multiple doses of 250 mg for 5 consecutive days were safe and well-tolerated.[5]
SalvianolateIn vivoAcute Myocardial Infarction in swine400 mg intravenous drip for 7 days decreased myocardial apoptotic index and improved left ventricular ejection fraction.[6]

Pharmacokinetic Profile of Salvianolic Acid B in Healthy Volunteers (Single Ascending Dose)

DoseCmax (ng/mL)AUC0-t (h*ng/mL)
75 mg34313576
150 mg864610237
300 mg1592517841

Data from a Phase 1 clinical trial.[7]

Signaling Pathways

The therapeutic effects of salvianolates are mediated through the modulation of several key signaling pathways. While the specific pathways affected by this compound are still under investigation, research on salvianolic acid B and salvianolate extracts has identified the following critical pathways:

  • Nrf2/HO-1 Pathway: Activation of this pathway is a primary mechanism for the antioxidant effects of salvianolates. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).

  • NF-κB Pathway: Inhibition of the NF-κB pathway is central to the anti-inflammatory actions of these compounds. NF-κB is a key regulator of pro-inflammatory cytokine production.

  • PI3K/Akt Pathway: Activation of this pathway is crucial for the pro-survival and anti-apoptotic effects of salvianolates, particularly in the context of cardioprotection.

  • Caspase-3 Pathway: Inhibition of this pathway is a key mechanism for the anti-apoptotic effects observed in neuroprotection studies of salvianolate.

  • TGF-β/Smad Pathway: Blockade of this pathway by salvianolate has been shown to ameliorate inflammation and oxidative stress in high-glucose-induced cellular models.[8]

Antioxidant and Anti-inflammatory Signaling of Salvianolates cluster_antioxidant Antioxidant Pathway cluster_antiinflammatory Anti-inflammatory Pathway Salvianolates1 Salvianolates Nrf2 Nrf2 Activation Salvianolates1->Nrf2 Activates HO1 HO-1 Expression Nrf2->HO1 Induces Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response Leads to Salvianolates2 Salvianolates NFkB NF-κB Inhibition Salvianolates2->NFkB Inhibits Inflammatory_Cytokines Reduced Inflammatory Cytokines NFkB->Inflammatory_Cytokines

Key antioxidant and anti-inflammatory pathways modulated by salvianolates.

Experimental Protocols

In Vivo Model of Acute Myocardial Infarction

Objective: To evaluate the cardioprotective effects of a test compound.

Animal Model: Young swine.

Procedure:

  • Anesthetize the animals and induce acute myocardial infarction (AMI) by ligating the left anterior descending coronary artery.

  • Randomly divide the animals into three groups: untreated control, low-dose, and high-dose of the test compound.

  • Administer the test compound (e.g., 200 mg for low-dose and 400 mg for high-dose of salvianolate) dissolved in a suitable vehicle (e.g., 250 mL of 5% glucose saline) via intravenous drip daily for 7 days. The control group receives the vehicle only.

  • After the treatment period, assess cardiac function using methods such as gated myocardial perfusion imaging to measure left ventricular ejection fraction (LVEF).

  • Euthanize the animals and collect heart tissue for histological analysis, including TUNEL staining to quantify myocardial apoptosis.

This protocol is adapted from a study on salvianolate in a swine model of AMI.[6]

In Vivo Cardioprotection Experimental Workflow start Start ami_induction Induce Acute Myocardial Infarction in Swine start->ami_induction randomization Randomize into Control, Low-Dose, and High-Dose Groups ami_induction->randomization treatment Daily Intravenous Treatment for 7 Days randomization->treatment cardiac_assessment Assess Cardiac Function (e.g., LVEF) treatment->cardiac_assessment histology Histological Analysis (e.g., TUNEL staining) cardiac_assessment->histology end End histology->end

Workflow for in vivo evaluation of cardioprotective effects.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the free radical scavenging activity of a test compound.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to a specific volume of the DPPH solution.

  • Include a control group with the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

This is a standard protocol for assessing in vitro antioxidant activity.

Conclusion and Future Directions

This compound is a promising pharmacological agent, likely sharing the potent antioxidant and anti-inflammatory properties of its parent compound, salvianolic acid B. The available evidence on related salvianolates suggests significant potential for therapeutic applications in cardiovascular and neurodegenerative diseases. However, there is a clear need for further research focused specifically on the 9''-methyl derivative to elucidate its unique pharmacological profile, including its potency, mechanism of action, and pharmacokinetic properties. Future studies should aim to provide specific quantitative data and detailed mechanistic insights to support its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: 9''-Methyl Salvianolate B in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and use of 9''-Methyl salvianolate B in dimethyl sulfoxide (B87167) (DMSO) for cell culture applications. Due to the limited availability of specific in vitro studies on this compound, this document outlines a generalized workflow for its preparation and initial characterization in cell-based assays.

Introduction

This compound is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine. The compound is under investigation for its potential therapeutic properties, which are believed to be linked to its antioxidant and anti-inflammatory activities. Its mechanism of action is thought to involve the modulation of cellular signaling pathways related to oxidative stress and inflammation. This document provides a protocol for preparing this compound solutions in DMSO for use in in vitro research.

Physicochemical Properties and Solubility

A summary of the key physical and chemical properties of this compound is presented in the table below. The compound exhibits high solubility in DMSO, facilitating the preparation of concentrated stock solutions for cell culture experiments.

PropertyValueSource
Molecular Formula C37H32O16
Molecular Weight 732.65 g/mol
Appearance White to light yellow solidMedChemExpress
Solubility in DMSO ≥ 50 mg/mL (68.25 mM)[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in cell culture-grade DMSO.

Materials:

  • This compound powder

  • Cell culture-grade dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.33 mg of the compound (Molecular Weight: 732.65 g/mol ).

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Determination of Working Concentration and Cytotoxicity

As there is no established optimal working concentration for this compound in cell culture, it is crucial to perform a dose-response experiment to determine its cytotoxic effects and to identify a suitable concentration range for your specific cell line and assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM this compound stock solution in DMSO

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in complete cell culture medium. A common starting range for a new compound is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound).

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). This will help you select non-toxic working concentrations for your subsequent experiments.

Putative Signaling Pathways

While the specific molecular targets of this compound are not yet fully elucidated, its reported antioxidant and anti-inflammatory effects suggest potential interactions with key signaling pathways involved in these processes. The following diagram illustrates a hypothetical workflow for investigating the effects of this compound in cell culture.

experimental_workflow cluster_preparation Preparation cluster_characterization Initial Characterization cluster_assays Functional Assays cluster_pathway Mechanism of Action prep_stock Prepare 10 mM Stock in DMSO cytotoxicity Determine Cytotoxicity (IC50) prep_stock->cytotoxicity working_conc Select Working Concentrations cytotoxicity->working_conc antioxidant_assay Antioxidant Activity Assay (e.g., ROS measurement) working_conc->antioxidant_assay inflammatory_assay Anti-inflammatory Assay (e.g., cytokine measurement) working_conc->inflammatory_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Nrf2, NF-κB) antioxidant_assay->pathway_analysis inflammatory_assay->pathway_analysis

Caption: Experimental workflow for this compound.

Conclusion

The high solubility of this compound in DMSO makes it amenable for use in a wide range of in vitro studies. The protocols outlined in this document provide a starting point for researchers to prepare and evaluate this compound in their cell culture systems. Due to the limited published data, it is imperative to conduct thorough dose-response and cytotoxicity studies to determine the appropriate experimental conditions for any given cell line and biological question. Further research is needed to elucidate the specific molecular mechanisms underlying the bioactivity of this compound.

References

Application Notes and Protocols for Assessing Neuroprotective Effects of Salvianolate Compounds in a Middle Cerebral Artery Occlusion (MCAO) Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the neuroprotective effects of 9''-Methyl salvianolate B in a preclinical Middle Cerebral Artery Occlusion (MCAO) model. The following application notes and protocols are based on studies conducted with closely related compounds, namely Salvianolate and Salvianolic Acid B , which are major active components of Salvia miltiorrhiza (Danshen). The methodologies and potential mechanisms described herein may serve as a foundational guide for investigating this compound.

Introduction

Ischemic stroke, often modeled by transient middle cerebral artery occlusion (MCAO) in rodents, is a leading cause of mortality and long-term disability. The pathophysiology of ischemic stroke involves a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death in the affected brain region. Salvianolic acids, derived from the traditional Chinese medicine Danshen, have garnered significant interest for their potential neuroprotective properties. These compounds are believed to exert their effects through various mechanisms, including potent antioxidant and anti-inflammatory activities.[1] This document provides a detailed overview of the MCAO model and associated protocols for evaluating the neuroprotective effects of salvianolate compounds.

Data Presentation

The following tables summarize quantitative data from studies investigating the neuroprotective effects of salvianolate and salvianolic acid B in rat MCAO models.

Table 1: Effect of Salvianolate on Infarct Volume and Neurological Deficit Score

Treatment GroupDoseInfarct Volume (%)Neurological Deficit ScoreReference
MCAO Model-28.281.20 ± 0.84[2][3]
Salvianolate18 mg/kg12.90.40 ± 0.55[2][3]

Table 2: Effect of Salvianolate Lyophilized Injection (SLI) on Infarct Volume in Diabetic Rats with MCAO

Treatment GroupDoseInfarct Volume (mm³)Reference
Model-Vehicle-42.8 ± 7.8[4]
SLI10.5 mg/kg36.6 ± 6.9[4]
SLI21 mg/kg19.3 ± 5.8[4]
SLI42 mg/kg18.6 ± 3.9[4]

Table 3: Effect of Salvianolic Acids (SA) on Oxidative Stress Markers in MCAO Rats

Treatment GroupSuperoxide Dismutase (SOD) Activity (U/mg protein)Malondialdehyde (MDA) Content (nmol/mg protein)Reference
Sham58.3 ± 4.21.8 ± 0.3[5]
I/R (MCAO)31.5 ± 3.74.6 ± 0.5[5]
I/R + SA49.6 ± 4.12.3 ± 0.4[5]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model to mimic human ischemic stroke.[1] The intraluminal filament method is a common technique to induce transient focal cerebral ischemia.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Isoflurane or other suitable anesthetic

  • Heating pad with rectal probe for temperature control

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament with a rounded tip

  • Vascular clips

Procedure:

  • Anesthetize the rat (e.g., with isoflurane, 3-4% for induction, 1.5-2% for maintenance).

  • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert a 4-0 nylon monofilament through a small incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • The duration of occlusion is typically 90 to 120 minutes.

  • After the occlusion period, carefully withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover. Sham-operated animals undergo the same surgical procedure without the filament insertion.

Neurological Deficit Scoring

Neurological deficits are assessed at various time points post-MCAO (e.g., 24, 48, 72 hours) using a standardized scoring system.

Scoring Scale (example):

  • 0: No neurological deficit

  • 1: Mild focal deficit (failure to extend contralateral forepaw fully)

  • 2: Moderate focal deficit (circling to the contralateral side)

  • 3: Severe focal deficit (falling to the contralateral side)

  • 4: No spontaneous motor activity

Infarct Volume Measurement

The extent of brain infarction is commonly measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Procedure:

  • At the end of the experiment, euthanize the animals and perfuse the brain with cold saline.

  • Carefully remove the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).

  • The infarct volume is calculated by integrating the infarct area across all slices and is often expressed as a percentage of the total brain volume.

Western Blot Analysis

Western blotting is used to quantify the expression levels of key proteins in the signaling pathways of interest.

Procedure:

  • Homogenize brain tissue samples from the ischemic hemisphere in lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., Caspase-3, VEGF, p-AKT, Nrf2, etc.) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 MCAO Procedure cluster_2 Treatment Administration cluster_3 Post-MCAO Assessment animal_prep Acclimatization of Rats randomization Randomization into Groups (Sham, MCAO, MCAO + Treatment) animal_prep->randomization anesthesia Anesthesia randomization->anesthesia surgery Surgical Exposure of Carotid Arteries anesthesia->surgery occlusion Intraluminal Filament Insertion (MCA Occlusion for 90-120 min) surgery->occlusion reperfusion Filament Withdrawal (Reperfusion) occlusion->reperfusion treatment Administration of this compound (or vehicle) reperfusion->treatment neuro_scoring Neurological Deficit Scoring (at 24, 48, 72h) treatment->neuro_scoring euthanasia Euthanasia and Brain Collection neuro_scoring->euthanasia infarct_measurement Infarct Volume Measurement (TTC Staining) euthanasia->infarct_measurement biochemical_assays Biochemical & Molecular Analysis (Western Blot, ELISA, etc.) euthanasia->biochemical_assays G Salvianolate Salvianolate VEGF VEGF Salvianolate->VEGF Upregulates VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis p38->Angiogenesis Neuroprotection Neuroprotection Angiogenesis->Neuroprotection G Salvianolate Salvianolate ROS Reactive Oxygen Species (ROS) Salvianolate->ROS Reduces Caspase3_activation Caspase-3 Activation Salvianolate->Caspase3_activation Inhibits Ischemia_Reperfusion Ischemia/Reperfusion Injury Ischemia_Reperfusion->ROS ROS->Caspase3_activation Apoptosis Neuronal Apoptosis Caspase3_activation->Apoptosis Neuroprotection Neuroprotection G Salvianolate Salvianolate Nrf2 Nrf2 Salvianolate->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Transcription Antioxidant_Defense Antioxidant Defense HO1->Antioxidant_Defense Oxidative_Stress Oxidative Stress Antioxidant_Defense->Oxidative_Stress Reduces Neuroprotection Neuroprotection

References

Measuring antioxidant activity of 9''-Methyl salvianolate B using DPPH assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Measuring the Antioxidant Activity of 9''-Methyl Salvianolate B Using the DPPH Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for measuring the antioxidant activity of this compound, a phenolic compound isolated from Radix Salvia miltiorrhizae, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[1] The DPPH assay is a rapid, simple, and widely used method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[2][3] This protocol covers the principle of the assay, required materials, step-by-step experimental procedures, and data analysis, including the calculation of the IC50 value.

Introduction

Salvianolic acids and their derivatives, such as this compound, are polyphenolic compounds known for their significant biological activities, including potent antioxidant effects.[4][5] Antioxidants are crucial in preventing cellular damage caused by oxidative stress, which is implicated in numerous diseases.[6] The DPPH assay is a standard and convenient method for evaluating the antioxidant capacity of such compounds.[7] It is based on the reduction of the stable DPPH radical, which results in a color change from deep violet to light yellow, measurable by a spectrophotometer at approximately 517 nm.[7][8] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[9]

Principle of the Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the radical scavenging activity of an antioxidant. DPPH is a stable free radical that has a deep purple color in solution with a characteristic absorption maximum at around 517 nm.[8][10] When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it is reduced to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[7][11] This reduction leads to a stoichiometric loss of the violet color, which can be quantified spectrophotometrically. The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the DPPH solution with and without the test sample.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow Non-radical) DPPH->DPPH_H + Antioxidant (H-donor) Antioxidant Antioxidant (e.g., this compound) with H-donor group (R-OH) Antioxidant_Radical Antioxidant Radical (R-O•) Antioxidant->Antioxidant_Radical H• donation

Figure 1. Chemical principle of the DPPH radical scavenging assay.

Materials and Reagents

3.1 Equipment

  • UV-Vis Spectrophotometer or Microplate Reader (capable of reading at 517 nm)[3]

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes (2-20 µL, 20-200 µL, 100-1000 µL)

  • 96-well microplates or spectrophotometer cuvettes[10]

  • Volumetric flasks and beakers

  • Aluminum foil

3.2 Chemicals and Reagents

  • This compound (purity ≥99%)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[2]

  • Methanol (B129727) (HPLC or spectrophotometric grade)[12]

  • Ascorbic acid or Trolox (as a positive control)[10]

  • Dimethyl sulfoxide (B87167) (DMSO, if required for solubility)[1]

Experimental Protocols

4.1 Preparation of Solutions

A summary of solution preparation is provided in Table 1.

Solution Preparation Steps Concentration Storage Conditions
DPPH Stock Solution Dissolve 3.94 mg of DPPH in 100 mL of methanol.0.1 mMStore at 4°C in a flask wrapped in aluminum foil. Prepare fresh daily.[2]
This compound Stock Dissolve 7.33 mg of this compound (MW: 732.64 g/mol ) in 10 mL of methanol or DMSO.1 mMStore at -20°C for up to 1 month.[1]
Test Sample Dilutions Perform serial dilutions of the stock solution with methanol to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM).VariesPrepare fresh before use.
Positive Control Stock (Ascorbic Acid) Dissolve 1.76 mg of Ascorbic Acid (MW: 176.12 g/mol ) in 10 mL of methanol.1 mMPrepare fresh before use.
Control Dilutions Perform serial dilutions of the stock solution with methanol to match test sample concentrations.VariesPrepare fresh before use.

Table 1. Preparation of Reagents and Samples.

4.2 DPPH Assay Workflow (96-Well Plate Method)

The general workflow for conducting the DPPH assay is illustrated in Figure 2.

DPPH_Workflow node_prep node_prep node_assay node_assay node_measure node_measure node_calc node_calc node_result node_result prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all wells except blank prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of This compound setup_plate Pipette Samples, Controls, and Blanks into 96-well plate prep_sample->setup_plate prep_control Prepare Serial Dilutions of Positive Control (e.g., Ascorbic Acid) prep_control->setup_plate setup_plate->add_dpph incubate Incubate in the dark (30 minutes at room temp.) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate Percent Inhibition (%) measure_abs->calc_inhibition calc_ic50 Plot Inhibition vs. Concentration and Determine IC50 calc_inhibition->calc_ic50 result Final Result: IC50 Value calc_ic50->result

Figure 2. Experimental workflow for the DPPH antioxidant assay.

4.3 Step-by-Step Protocol

  • Plate Setup : In a 96-well microplate, designate wells for the blank, control (DPPH solution without antioxidant), positive control, and test samples at various concentrations. Perform all measurements in triplicate.

  • Sample Addition : Add 100 µL of methanol to the blank wells. Add 100 µL of the different concentrations of this compound and the positive control to their respective wells.[13]

  • Reaction Initiation : Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank wells. Mix gently by pipetting.[2][13]

  • Incubation : Cover the plate with aluminum foil to protect it from light and incubate at room temperature for 30 minutes.[2][14]

  • Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.[3][12]

Data Analysis and Results

5.1 Calculation of Radical Scavenging Activity (%)

The percentage of DPPH radical scavenging activity (Inhibition %) is calculated using the following formula[9][15]:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution without the sample.

  • Asample is the absorbance of the DPPH solution with the test sample or positive control.

5.2 Example Data and Calculations

The following tables show hypothetical data for illustrative purposes.

Concentration (µM) Replicate 1 Absorbance Replicate 2 Absorbance Replicate 3 Absorbance Average Absorbance
Control (0 µM) 0.9850.9910.9880.988
6.25 0.8120.8050.8150.811
12.5 0.6410.6550.6480.648
25 0.4890.4990.4940.494
50 0.2610.2550.2580.258
100 0.1020.0980.1050.102

Table 2. Example Absorbance Readings for this compound.

Concentration (µM) Average Absorbance (Asample) % Inhibition
6.25 0.81117.9%
12.5 0.64834.4%
25 0.49450.0%
50 0.25873.9%
100 0.10289.7%

Table 3. Calculated Percent Inhibition for this compound.

5.3 Determination of IC50

The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[16] To determine the IC50 value, plot the % Inhibition (Y-axis) against the corresponding sample concentrations (X-axis). The IC50 can be calculated from the linear regression equation (y = mx + c) of the dose-response curve, where y = 50.[16][17][18]

IC50 = (50 - c) / m

Compound IC50 Value (µM)
This compound 25.0 µM
Ascorbic Acid (Positive Control) 45.5 µM

Table 4. Summary of Hypothetical IC50 Values.

Conclusion

This protocol outlines a reliable and reproducible method for assessing the antioxidant activity of this compound. The DPPH assay provides a quantitative measure of radical scavenging capacity, expressed as an IC50 value, which is essential for comparing the potency of different antioxidant compounds. This information is valuable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of salvianolic acids and their derivatives.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of 9''-Methyl Salvianolate B using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid compound and an active ingredient isolated from the traditional Chinese medicine Salvia miltiorrhiza (Danshen).[1][2][3][4] This compound, along with other salvianolic acids, is of significant interest to the pharmaceutical industry due to its potential therapeutic effects, including antioxidant and anti-inflammatory properties.[3] To support preclinical and clinical development, a robust and validated bioanalytical method is essential for the quantitative determination of this compound in biological matrices. This document provides a detailed application note and protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the pharmacokinetic analysis of this compound in rat plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Salvianolic acid B or a structurally similar and stable labeled compound.

  • Blank rat plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Ethyl acetate (B1210297) (for liquid-liquid extraction, if chosen)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Store at -20°C.

  • Stock Solution of Internal Standard (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

Sample Preparation

A protein precipitation method is recommended for its simplicity and high throughput.

  • Thaw frozen plasma samples at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

  • Vortex and centrifuge again.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions (Proposed)

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

Mass Spectrometric Conditions (Proposed)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) for this compound m/z 731.2 (based on [M-H]⁻ of C37H32O16, MW: 732.64)
Product Ions (Q3) for this compound To be determined experimentally. Based on fragmentation of similar compounds, potential fragments could be around m/z 519 and 321.
Collision Energy (CE) To be optimized for each transition.
Internal Standard (IS) MRM transitions to be determined based on the selected IS.
Source Temperature 500°C
IonSpray Voltage -4500 V
Method Validation

The developed method should be validated according to the regulatory guidelines (e.g., FDA or EMA). The validation should include the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero concentrations, showing a correlation coefficient (r²) of ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable precision (≤ 20%) and accuracy (within ±20%).

  • Precision and Accuracy: Determined at LLOQ, low, medium, and high QC concentrations. Intra- and inter-day precision should be ≤ 15% (≤ 20% for LLOQ) and accuracy should be within ±15% (±20% for LLOQ).

  • Recovery: The extraction efficiency of the analyte and IS from the biological matrix.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluation of the analyte's stability under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative stability.

Data Presentation

Quantitative Data Summary

As no specific pharmacokinetic data for this compound has been published, the following table presents data for the structurally related and well-studied compound, Salvianolic Acid B, to provide a reference for expected pharmacokinetic behavior in rats.[10]

Table 1: Pharmacokinetic Parameters of Salvianolic Acid B in Rats (Intravenous Administration)

ParameterValue (Mean ± SD)
Dose (mg/kg) 75
Cmax (ng/mL) 3431 ± 1234
Tmax (h) 0.083 (median)
AUC₀-t (ng·h/mL) 3576 ± 876
AUC₀-∞ (ng·h/mL) 3601 ± 882
t₁/₂ (h) 1.2 ± 0.3
CL (L/h/kg) 21.3 ± 5.2
Vz (L/kg) 36.1 ± 10.1

Data extracted from a phase 1 clinical trial in healthy Chinese volunteers, which may differ from rat pharmacokinetics but provides a general profile.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the LC-MS/MS based pharmacokinetic analysis of this compound.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing animal_dosing Animal Dosing with This compound blood_sampling Timed Blood Sampling animal_dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation add_is Addition of Internal Standard plasma_separation->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) peak_integration->pk_analysis

Caption: Workflow for Pharmacokinetic Analysis.

Bioanalytical Method Validation Pathway

This diagram outlines the logical flow of the bioanalytical method validation process.

validation_pathway method_development Method Development selectivity Selectivity & Specificity method_development->selectivity linearity Linearity & Range selectivity->linearity lloq LLOQ linearity->lloq precision_accuracy Precision & Accuracy lloq->precision_accuracy recovery Recovery precision_accuracy->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability Assessment matrix_effect->stability validated_method Validated Method for Sample Analysis stability->validated_method

Caption: Bioanalytical Method Validation Steps.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Salvianolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chemical synthesis of salvianolic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of salvianolic acid derivatives?

A1: The primary challenges in the chemical synthesis of salvianolic acid derivatives include:

  • Structural Complexity: Salvianolic acids are polyphenolic compounds with multiple chiral centers and complex stereochemistry, making their total synthesis intricate. For instance, salvianolic acid B is formed from the condensation of three molecules of Danshensu and one molecule of caffeic acid[1][2].

  • Instability: Many salvianolic acid derivatives, particularly salvianolic acid B, are unstable under certain conditions such as high temperatures, extreme pH, and even in solution, leading to degradation[3][4].

  • Protecting Group Strategy: The numerous hydroxyl and carboxylic acid functional groups necessitate a robust protecting group strategy to achieve regioselectivity and avoid unwanted side reactions. The removal of these protecting groups can also be challenging[5][6].

  • Low Yields: Both extraction from natural sources and total chemical synthesis often result in low yields, making it difficult to obtain large quantities of the desired compounds[7][8].

  • Purification: The presence of structurally similar isomers and byproducts makes the purification of the target salvianolic acid derivative a significant hurdle[8][9][10].

Q2: Why is salvianolic acid B particularly difficult to synthesize and handle?

A2: Salvianolic acid B's difficulty in synthesis and handling stems from its complex structure and inherent instability. It is a large molecule formed from four smaller phenolic acid units and possesses multiple chiral centers[1][11]. It is known to be unstable at high temperatures and in certain pH conditions, readily degrading into other compounds[3]. Studies have shown that in solution, salvianolic acid B can undergo severe degradation[4]. This instability complicates not only the synthetic and purification processes but also its storage and formulation for therapeutic use[3][4].

Q3: Are there any successful total synthesis strategies for salvianolic acid derivatives?

A3: Yes, there have been successful total syntheses reported for some salvianolic acid derivatives. For example, the total synthesis of a methylated analogue of (+)-Salvianolic acid C has been achieved[5][6]. Key aspects of this synthesis involved a Cu(I) acetylide coupling and a lipase-catalyzed kinetic resolution[5][6]. Additionally, an efficient synthetic pathway for salvianolic acid N has been reported, featuring a Wittig reaction for Z-stereoselectivity and an intramolecular cyclization[12]. These examples demonstrate that while challenging, total synthesis is a feasible approach for obtaining specific derivatives.

Q4: What are the common starting materials for the synthesis of salvianolic acid derivatives?

A4: The biosynthesis of salvianolic acids in plants provides a blueprint for selecting starting materials in chemical synthesis. The key precursors are derivatives of caffeic acid and 3,4-dihydroxyphenyllactic acid (Danshensu)[11]. Therefore, common starting materials in synthetic routes often include these or structurally related and readily available compounds like 3-hydroxy-p-anisaldehyde[8].

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low overall yield in multi-step synthesis Suboptimal reaction conditions for one or more steps.Optimize each step individually for temperature, reaction time, catalyst, and molar ratios of reactants. For instance, in the synthesis of a dihydro-benzofuranoid intermediate of Salvianolic Acid B, the effects of catalyst, molar ratio, solvent, time, and temperature on the yield were investigated to improve the outcome[8].
Degradation of intermediates or final product.Salvianolic acid derivatives can be sensitive to heat and pH[3]. Use milder reaction conditions and ensure rapid work-up and purification at low temperatures. For reactions involving unstable intermediates, consider a multi-enzyme cascade approach that can favor more stable pathways[7].
Inefficient protecting group strategy.Re-evaluate the choice of protecting groups. They should be stable to the reaction conditions but easily removable without affecting the rest of the molecule[13][14]. In the synthesis of (+)-pentamethylsalvianolic acid C, a methylated analogue was prepared, which can also improve bioavailability[5][6].
Purification Difficulties
Symptom Possible Cause Suggested Solution
Co-elution of product with impurities Presence of structurally similar isomers or byproducts.Employ high-resolution chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been successfully used for the preparative isolation and purification of salvianolic acid A and B from crude extracts[9][15].
Tailing or broad peaks in chromatography.The multiple phenolic hydroxyl groups can interact with the stationary phase. Try adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase to suppress ionization and improve peak shape.
Degradation of product during purification Instability of the compound on the stationary phase or during solvent evaporation.Perform purification at reduced temperatures. Use techniques like flash chromatography with rapid elution. For sensitive compounds, consider purification methods that avoid harsh conditions, such as counter-current chromatography[10].
Protecting Group Issues
Symptom Possible Cause Suggested Solution
Failure to remove a protecting group The chosen deprotection conditions are not effective.Consult literature for alternative deprotection methods for the specific protecting group. For example, attempts to remove methyl groups in the synthesis of salvianolic acid C were reported to be unsuccessful, highlighting the need for careful planning of the deprotection strategy[6].
Undesired side reactions during deprotection The deprotection conditions are too harsh and affect other functional groups.Select orthogonal protecting groups that can be removed under different, specific, and mild conditions[13]. This allows for the selective deprotection of one group without affecting others.

Experimental Protocols

Protocol 1: Purification of Salvianolic Acid B using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a method described for the preparative isolation and purification of salvianolic acid B[9].

  • Sample Preparation: A crude extract of Salvia miltiorrhiza is obtained by extraction with an ethanol-water mixture.

  • HSCCC System: A two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water (3:7:1:9, v/v) is used.

  • Procedure:

    • The HSCCC instrument is filled with the upper phase (stationary phase).

    • The apparatus is rotated at a high speed while the lower phase (mobile phase) is pumped into the column.

    • Once hydrodynamic equilibrium is reached, the crude extract dissolved in a small volume of the two-phase solvent system is injected.

    • The effluent is continuously monitored with a UV detector.

    • Fractions are collected based on the chromatogram.

    • The fractions containing salvianolic acid B are combined, and the solvent is evaporated under reduced pressure.

  • Purity Analysis: The purity of the isolated salvianolic acid B is determined by HPLC. In one study, this method yielded 342 mg of salvianolic acid B at 98% purity from 500 mg of crude extract[9].

Visualizations

Biosynthetic Pathway of Salvianolic Acids

The following diagram illustrates the biosynthetic pathway of salvianolic acids, which can serve as a logical framework for designing chemical synthesis routes. The pathway involves the convergence of the phenylpropanoid and tyrosine-derived pathways[16][17].

Synthesis_Workflow Start Starting Materials (e.g., Caffeic acid/Danshensu analogues) Protection Protection of Functional Groups Start->Protection Coupling Key Coupling Reaction(s) Protection->Coupling Modification Further Functional Group Modifications / Cyclization Coupling->Modification Deprotection Deprotection Modification->Deprotection Crude Crude Product Deprotection->Crude Purification Purification (e.g., HSCCC, HPLC) Crude->Purification Pure Pure Salvianolic Acid Derivative Purification->Pure Analysis Purity and Structural Analysis (HPLC, NMR, MS) Pure->Analysis

References

Technical Support Center: 9''-Methyl Salvianolate B in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 9''-Methyl salvianolate B in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it derived?

This compound is a phenolic acid compound. It is a methylated derivative of salvianolic acid B and is naturally extracted from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.

Q2: What are the known biological activities of this compound relevant to cell viability?

Research suggests that this compound possesses antioxidant and anti-inflammatory properties. It is believed to interact with various cellular signaling pathways that influence oxidative stress and inflammatory responses. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, such as glioblastoma cells, and induce cell death.

Q3: I am observing inconsistent results in my cell viability assays with this compound. What are the potential causes?

Inconsistent results with phenolic compounds like this compound can stem from several factors:

  • Solubility Issues: The compound may have limited solubility in aqueous cell culture media, leading to precipitation and inaccurate concentrations.

  • Compound Stability: The stability of this compound in solution over the course of the experiment can affect its activity.

  • Interaction with Assay Reagents: As a phenolic compound with antioxidant properties, it may directly interact with redox-based assay reagents like MTT, leading to false readouts.

  • Cell Line Specificity: The effects of this compound can be highly dependent on the cell line being used.

Troubleshooting Guides

Issue 1: Low or No Apparent Cytotoxicity
Possible Cause Troubleshooting Steps
Poor Solubility - Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - When diluting into culture medium, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls. - Visually inspect for any precipitation after dilution. - Consider a brief sonication of the stock solution before dilution.
Compound Degradation - Prepare fresh dilutions from a frozen stock solution for each experiment. - Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Incorrect Concentration Range - Perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.
Cell Density - Ensure that cells are in the logarithmic growth phase and are not overly confluent, as this can affect their sensitivity to the compound.
Issue 2: High Background or False Positive Results in MTT Assays
Possible Cause Troubleshooting Steps
Direct Reduction of MTT - Include a "compound-only" control (this compound in media without cells) to measure any direct reduction of the MTT reagent by the compound itself. Subtract this background absorbance from your experimental values.
Precipitation of the Compound - Visually inspect the wells under a microscope before and after adding the MTT reagent. Compound precipitate can interfere with absorbance readings.
Interaction with Phenol (B47542) Red - If high background is suspected, consider using a culture medium without phenol red for the duration of the assay.

Quantitative Data

The cytotoxic effects of salvianolic acid derivatives can vary significantly between different cell lines. While specific IC50 values for this compound are not widely published, studies have demonstrated its ability to inhibit the proliferation of glioblastoma cell lines. For context, the following table includes IC50 values for the related compound, Salvianolic Acid B, in various cancer cell lines.

CompoundCell LineAssayIncubation TimeIC50
This compoundU87 (Glioblastoma)Trypan Blue & Crystal VioletNot SpecifiedProliferation inhibition observed
This compoundT98 (Glioblastoma)Trypan Blue & Crystal VioletNot SpecifiedProliferation inhibition observed

Data for this compound is qualitative, indicating observed anti-proliferative effects.

Experimental Protocols

Detailed Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework. Optimization of cell density, compound concentrations, and incubation times is crucial for each specific cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Affected by Salvianolic Acid Derivatives

Salvianolic acid B, a closely related compound, has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. It is plausible that this compound acts through similar mechanisms.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 9_Methyl_Salvianolate_B 9''-Methyl salvianolate B PI3K PI3K 9_Methyl_Salvianolate_B->PI3K Inhibition MAPK MAPK (ERK, p38, JNK) 9_Methyl_Salvianolate_B->MAPK Modulation NFkB NF-κB 9_Methyl_Salvianolate_B->NFkB Inhibition TGFb TGF-β Receptor 9_Methyl_Salvianolate_B->TGFb Inhibition Bax Bax 9_Methyl_Salvianolate_B->Bax Activation Bcl2 Bcl-2 9_Methyl_Salvianolate_B->Bcl2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation Smad Smad2/3 TGFb->Smad Smad->Proliferation Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Cell Viability Assay

The following diagram outlines the key steps in performing a cell viability assay with this compound.

experimental_workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with This compound incubation_24h->compound_treatment incubation_exp Incubate for Exposure Period compound_treatment->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: A typical experimental workflow for an MTT-based cell viability assay.

Troubleshooting Decision Tree for Inconsistent Results

This decision tree can help diagnose common issues when working with this compound in cell viability assays.

troubleshooting_tree start Inconsistent Results? solubility_check Is the compound fully dissolved in media? start->solubility_check solubility_yes Yes solubility_check->solubility_yes Yes solubility_no No solubility_check->solubility_no No assay_control_check Did you include a 'compound-only' control? solubility_yes->assay_control_check solubility_solution Optimize solvent and dilution method. Consider sonication. solubility_no->solubility_solution assay_control_yes Yes assay_control_check->assay_control_yes Yes assay_control_no No assay_control_check->assay_control_no No cell_health_check Are cells healthy and in logarithmic growth phase? assay_control_yes->cell_health_check assay_control_solution Run control to check for direct MTT reduction. assay_control_no->assay_control_solution cell_health_yes Yes cell_health_check->cell_health_yes Yes cell_health_no No cell_health_check->cell_health_no No concentration_check Have you performed a wide dose-response curve? cell_health_yes->concentration_check cell_health_solution Optimize cell culture conditions and seeding density. cell_health_no->cell_health_solution concentration_no No concentration_check->concentration_no No end Consult further literature or technical support. concentration_check->end Yes concentration_solution Test a broader range of concentrations. concentration_no->concentration_solution

Caption: A decision tree to troubleshoot inconsistent cell viability assay results.

References

How to prevent degradation of 9''-Methyl salvianolate B during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 9''-Methyl salvianolate B to minimize degradation and ensure the integrity of your experimental results. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: Based on studies of the closely related parent compound, salvianolic acid B, the primary factors contributing to degradation are elevated temperature, high pH (alkaline conditions), and exposure to light and oxygen.[1][2][3] As a phenolic compound with ester linkages, this compound is susceptible to hydrolysis and oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound as a solid at -20°C or -80°C.[4][5] For short-term storage, 2-8°C is acceptable.[4] The compound should be stored in a tightly sealed container, protected from light and moisture.

Q3: Can I store this compound in solution?

A3: It is highly recommended to prepare solutions fresh for each experiment. Phenolic compounds like salvianolic acid B show significant degradation in aqueous solutions, especially at neutral or alkaline pH and at room temperature.[2][6] If short-term storage of a stock solution is necessary, it should be kept at 2-8°C for no longer than 24 hours, and the pH should be maintained in the acidic range (ideally around pH 4.0 for maximal stability, as observed for similar compounds).

Q4: I've noticed a change in the color of my this compound solid/solution. What does this indicate?

A4: A change in color, such as yellowing or browning, is a visual indicator of degradation. This is likely due to oxidation and the formation of quinone-type structures. If you observe a color change, it is advisable to use a fresh batch of the compound for your experiments to ensure data accuracy.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented, they are expected to be similar to those of salvianolic acid B. The primary degradation reactions are likely the hydrolysis of its ester bonds. This would lead to the formation of danshensu (B613839), ferulic acid, and other related phenolic acids.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at -20°C or -80°C in a tightly sealed, light-protected container. 2. Prepare Fresh Solutions: Avoid using pre-made solutions stored for extended periods. Prepare solutions immediately before use. 3. Control Solution pH: If working with aqueous solutions, consider buffering to a slightly acidic pH (e.g., pH 4-5) to improve stability. 4. Purity Check: If degradation is suspected, verify the purity of your stock using HPLC analysis.
Precipitation observed in prepared solutions. Poor solubility or degradation leading to less soluble byproducts.1. Solvent Selection: Ensure you are using an appropriate solvent. While soluble in water, organic solvents like DMSO, methanol, or ethanol (B145695) may be suitable for preparing concentrated stock solutions.[7] 2. Sonication: Gentle sonication can aid in the dissolution of the compound. 3. Fresh Preparation: As the compound degrades, its byproducts may have different solubility profiles. Using a freshly prepared solution can mitigate this.
Unexpected peaks in chromatography (HPLC, LC-MS). Presence of degradation products.1. Analyze a Fresh Sample: Run a chromatogram of a freshly prepared solution from a new vial of this compound to use as a reference. 2. Review Storage History: Correlate the appearance of unknown peaks with the storage time and conditions of the sample. 3. Literature Comparison: Compare the retention times and mass spectra of the unknown peaks with known degradation products of salvianolic acid B, such as danshensu and lithospermic acid.[3][6]

Data on Stability of Salvianolic Acid B (as a proxy for this compound)

The following tables summarize the stability of salvianolic acid B under various conditions. This data can be used as a guideline for handling this compound.

Table 1: Effect of Temperature on Salvianolic Acid B Stability in Aqueous Solution

TemperatureStabilityObservations
4°CStable for at least 30 hoursMinimal degradation observed.
25°C (Room Temp)UnstableAutomatic decomposition occurs.
37°C, 65°C, 100°CHighly UnstableDegradation is significantly enhanced with increasing temperature.

Table 2: Effect of pH on Salvianolic Acid B Stability in Aqueous Solution

pHStabilityObservations
1.5, 3.0, 5.0Stable for at least 30 hoursThe compound is relatively stable in acidic conditions.
Neutral to Alkaline (pH > 7)Decreased StabilityStability decreases as the pH increases from neutral.[3]

Table 3: Stability of Solid Salvianolic Acid B

ConditionPackagingDurationStability
40°C, 75% Relative HumiditySealed aluminum foil bag6 monthsStable[2][6]
60°COpen exposure-Degradation observed[2][6]
75% or 92.5% Relative HumidityOpen exposure-Degradation observed[2][6]

Experimental Protocols

Protocol for Stability Testing of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under various experimental conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or phosphoric acid

  • Buffers of various pH (e.g., phosphate (B84403) or citrate (B86180) buffers)

  • HPLC system with a UV/DAD or PDA detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the desired test medium (e.g., water, buffer of a specific pH) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

3. Stability Study Design:

  • Temperature Stress: Incubate working solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in sealed, light-protected vials.

  • pH Stress: Prepare working solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9) and incubate at a constant temperature.

  • Light Stress (Photostability): Expose a working solution to a controlled light source (e.g., UV lamp or daylight) while keeping a control sample in the dark.

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

4. HPLC Analysis:

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is commonly used for salvianolic acids.

  • Example Gradient Program:

    • 0-15 min: 10-30% B

    • 15-25 min: 30-50% B

    • 25-30 min: 50-10% B (return to initial conditions)

    • 30-35 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength around 280 nm.

  • Injection Volume: 10-20 µL

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Identify any new peaks that appear in the chromatogram as potential degradation products.

Visualizations

Degradation Pathway

G cluster_conditions Degradation Factors cluster_compound Compound cluster_products Potential Degradation Products Temperature Temperature MSB This compound pH > 7 pH > 7 Light / O₂ Light / O₂ DP1 Danshensu MSB->DP1 Hydrolysis / Oxidation DP2 Ferulic Acid MSB->DP2 Hydrolysis / Oxidation DP3 Other Phenolic Acids MSB->DP3 Hydrolysis / Oxidation

Caption: Probable degradation pathway of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Methanol) B Dilute to Working Solution (e.g., 50 µg/mL in test buffer) A->B C1 Temperature (4, 25, 40, 60°C) B->C1 C2 pH (3, 5, 7, 9) B->C2 C3 Light Exposure (UV / Daylight) B->C3 D Sample at Time Points (0, 2, 4, 8, 12, 24h) C1->D C2->D C3->D E Inject into HPLC System D->E F Quantify Peak Area E->F G Calculate % Remaining & Plot Kinetics F->G

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Salvianolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of salvianolic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of salvianolic acids, particularly Salvianolic Acid B (SalB), typically low?

A1: The low oral bioavailability of salvianolic acids is primarily attributed to several factors. Salvianolic Acid B, a major active component, is a water-soluble, weakly acidic drug.[1] Its poor membrane permeability through the gastrointestinal wall leads to limited absorption.[2] Furthermore, SalB can be unstable and degrade in the gastrointestinal tract. It may also undergo the hepatic first-pass effect, further reducing the amount of active compound reaching systemic circulation.[3]

Q2: What are the most common strategies to improve the oral bioavailability of salvianolic acids?

A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of salvianolic acids. These include:

  • Nanoformulations: Encapsulating salvianolic acids into nanoparticles, such as those made from phospholipid complexes, can significantly improve their absorption.[4][5] Nanoformulations can protect the drug from degradation, increase its solubility, and facilitate its transport across the intestinal barrier.[6][7]

  • Phospholipid Complexes: Forming a complex between salvianolic acid and phospholipids (B1166683) can increase its lipophilicity, thereby enhancing its ability to permeate the gastrointestinal membrane.[4][8]

  • Lipid-Based Formulations: Formulations like lipid emulsions and solid self-microemulsifying drug delivery systems can improve the oral bioavailability of salvianolic acids.[3][9]

  • Co-administration with Absorption Enhancers: Co-administering salvianolic acids with certain compounds, like borneol, has been shown to enhance their intestinal absorption.[10]

Q3: How can I assess the enhancement in oral bioavailability of my salvianolic acid formulation?

A3: The enhancement in oral bioavailability is typically evaluated through pharmacokinetic studies in animal models, such as rats or dogs.[2][4][11] Key parameters to measure and compare between your formulation and the free drug are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[4] The relative bioavailability (F) can then be calculated to quantify the improvement.[4]

Troubleshooting Guides

Issue 1: Low drug loading or encapsulation efficiency in my nanoformulation.

Possible Cause Troubleshooting Step
Poor affinity between the drug and the carrier material. Modify the surface of the nanoparticles or the drug to improve their interaction. Consider using a different carrier material with higher affinity for salvianolic acids.
Suboptimal formulation parameters. Optimize the drug-to-carrier ratio, the concentration of surfactants or stabilizers, and the pH of the formulation.
Inefficient preparation method. Experiment with different preparation techniques such as solvent evaporation, nanoprecipitation, or high-pressure homogenization to find the most effective method for your specific formulation.[6]

Issue 2: Instability of the salvianolic acid formulation, leading to degradation.

Possible Cause Troubleshooting Step
Sensitivity to pH, temperature, or light. Salvianolic Acid B is known to be unstable under certain conditions, degrading faster at higher pH and temperatures.[12] Incorporate stabilizing agents such as antioxidants into your formulation. Optimize the pH of the formulation to a range where the salvianolic acid is most stable. Store the formulation under protected conditions (e.g., refrigerated, protected from light).
Incompatible excipients. Ensure all excipients used in the formulation are compatible with salvianolic acids. Conduct compatibility studies to identify and replace any problematic components.
Improper storage. Store the formulation in airtight containers, protected from moisture and light, and at the recommended temperature to minimize degradation. Solid formulations of SalB have been shown to be more stable than liquid formulations.[12]

Issue 3: High variability in pharmacokinetic data between subjects.

Possible Cause Troubleshooting Step
Inconsistent formulation characteristics. Ensure strict quality control of your formulation to maintain consistency in particle size, drug loading, and other critical attributes across batches.
Physiological variability in animal models. Use a sufficient number of animals in your study to account for biological variation. Ensure consistent experimental conditions, including fasting state and administration technique.
Analytical method variability. Validate your analytical method (e.g., HPLC, LC-MS) for precision, accuracy, and reproducibility to ensure reliable quantification of salvianolic acids in plasma samples.[11][13]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Salvianolic Acid B (SalB) in Different Formulations (Rat Model)

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg/mL·min)Relative Bioavailability (%)Reference
Salvianolic Acid B5000.945257-[4]
SalB-Phospholipid Complex Nanoparticles450 (equivalent to SalB)3.475664286[4]
Free DrugNot Specified~0.3Not SpecifiedNot Specified-[2]
SAE W/O/W Multiple EmulsionNot Specified~0.9 (3-fold higher than free drug)Not SpecifiedNot SpecifiedNot Specified[2]

Table 2: Pharmacokinetic Parameters of Salvianolic Acid D (SalD) in Rats

Administration RouteDose (mg/kg)Cmax (µg/L)AUC₀₋t (µg/L·h)Bioavailability (%)Reference
Intravenous0.255756.06 ± 719.61 (C₂min)14384.38 ± 8443.18-[14][15]
Intravenous0.511073.01 ± 1783.46 (C₂min)22813.37 ± 11860.82-[14][15]
Intravenous121077.58 ± 5581.97 (C₂min)46406.12 ± 27592.65-[14][15]
Oral4333.08 ± 61.218201.74 ± 4711.964.16 ± 0.52[14][15]

Experimental Protocols

1. Preparation of Salvianolic Acid B-Phospholipid Complex Loaded Nanoparticles

This protocol is based on the methodology described by an in-vitro study.[4]

  • Preparation of the Salvianolic Acid B-Phospholipid Complex:

    • Dissolve Salvianolic Acid B (SalB) and phospholipids in an appropriate organic solvent.

    • The solvent is then removed under vacuum, resulting in the formation of a thin film.

    • The film is hydrated with an aqueous solution and sonicated to form the SalB-phospholipid complex.

  • Preparation of Nanoparticles:

    • The prepared SalB-phospholipid complex is then encapsulated into nanoparticles using a suitable method, such as solvent evaporation.[8]

    • The physicochemical properties of the resulting nanoparticles, such as particle size and zeta potential, should be characterized.

2. Pharmacokinetic Study in Rats

This protocol is a general guideline based on common practices described in the literature.[11][16]

  • Animal Model: Sprague-Dawley rats are commonly used.[11][16]

  • Administration:

    • Fast the rats overnight before drug administration.

    • Administer the salvianolic acid formulation or the free drug orally via gavage.

    • For intravenous administration, inject the drug into the femoral or jugular vein.[16]

  • Blood Sampling:

    • Collect blood samples from the jugular vein or another appropriate site at predetermined time points post-administration.

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of the salvianolic acid in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][16]

  • Data Analysis:

    • Plot the plasma concentration versus time data.

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate the relative bioavailability of the formulation compared to the free drug.

Visualizations

Experimental_Workflow cluster_preparation Formulation Preparation cluster_pk_study Pharmacokinetic Study cluster_evaluation Bioavailability Evaluation SA Salvianolic Acids Formulation Nanoformulation (e.g., Nanoparticles) SA->Formulation Encapsulation Admin Oral Administration to Animal Model Formulation->Admin Blood Blood Sampling Admin->Blood Analysis Plasma Analysis (HPLC/LC-MS) Blood->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK Compare Compare AUC with Free Salvianolic Acid PK->Compare Bioavailability Determine Relative Bioavailability Compare->Bioavailability

Caption: Workflow for enhancing and evaluating the oral bioavailability of salvianolic acids.

Signaling_Pathway cluster_cell Cellular Response SalB Salvianolic Acid B Akt Akt SalB->Akt Activates mTOR mTOR SalB->mTOR Inhibits NFkB NF-κB SalB->NFkB Inhibits Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Inflammation Inflammation NFkB->Inflammation Promotes SalB_effect Salvianolic Acid B's Anti-inflammatory and Pro-autophagy Effects

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potency of 9''-Methyl Salvianolate B and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective therapeutic agents to combat oxidative stress-related diseases, researchers are increasingly turning their attention to natural polyphenolic compounds. This guide provides a detailed comparison of the antioxidant properties of two such compounds: 9''-Methyl salvianolate B, a derivative of a bioactive component from Salvia miltiorrhiza (Danshen), and resveratrol (B1683913), a well-studied stilbenoid found in grapes and other plants. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, quantitative potency, and the experimental methods used for their evaluation.

Introduction to the Compounds

This compound is a phenolic acid compound derived from Salvia miltiorrhiza, a plant widely utilized in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. Its mode of action is believed to involve antioxidant and anti-inflammatory pathways, though the precise mechanisms are still under investigation. It is of significant interest in biomedical research for its potential therapeutic applications in conditions related to oxidative stress and inflammation.

Resveratrol is a naturally occurring polyphenol renowned for its wide array of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[1] Found in sources like red wine, grapes, and peanuts, resveratrol's ability to scavenge free radicals and modulate cellular signaling pathways has made it a focal point of extensive research.[2][3]

Quantitative Comparison of Antioxidant Potency

Direct comparative studies on the antioxidant potency of this compound and resveratrol are limited. However, by examining data from various in vitro antioxidant assays, we can infer their relative efficacies. The following table summarizes the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate higher antioxidant potency.

Note: Data for this compound is limited; therefore, data for the closely related and highly potent compound, salvianolic acid B, is included as a proxy to provide context for the potential potency of its derivatives.

CompoundAssayIC50 ValueSource
Resveratrol DPPH15.54 µg/mL[2]
ABTS2.86 µg/mL[2]
Salvianolic Acid B DPPH2.71 µmol/L[4]

Mechanisms of Antioxidant Action

Both this compound and resveratrol exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control endogenous antioxidant defenses.

This compound and Salvianolic Acids

The antioxidant activity of salvianolic acids, including derivatives like this compound, is largely attributed to their polyphenolic structure, which enables them to act as potent free radical scavengers.[3] They have been shown to effectively scavenge hydroxyl and superoxide (B77818) radicals.[3][5] Furthermore, salvianolic acids can inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress.[3][5] While the specific signaling pathways modulated by this compound are still under investigation, it is known to interact with various cellular signaling pathways, influencing oxidative stress and inflammatory responses.

Resveratrol

Resveratrol's antioxidant mechanisms are multifaceted. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][3] Beyond direct scavenging, resveratrol is a well-known modulator of key signaling pathways involved in cellular stress response and antioxidant defense:

  • Nrf2/ARE Pathway: Resveratrol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant gene expression. This leads to the upregulation of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.

  • SIRT1 Activation: Resveratrol is a potent activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity.[2][6] SIRT1 activation can, in turn, enhance the expression of antioxidant enzymes.

  • AMPK Pathway: Resveratrol can also activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2][6] AMPK activation can lead to improved mitochondrial function and a reduction in oxidative stress.[2][6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the antioxidant effects of these compounds.

Resveratrol_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Resveratrol Resveratrol ROS ROS/RNS Scavenging Resveratrol->ROS SIRT1 SIRT1 Activation Resveratrol->SIRT1 AMPK AMPK Activation Resveratrol->AMPK Nrf2 Nrf2 Activation Resveratrol->Nrf2 Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, HO-1) SIRT1->Antioxidant_Enzymes Mitochondrial_Function Improved Mitochondrial Function AMPK->Mitochondrial_Function Nrf2->Antioxidant_Enzymes Salvianolic_Acid_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular MSB 9''-Methyl salvianolate B Radical_Scavenging Direct Radical Scavenging (•OH, O2•-) MSB->Radical_Scavenging Lipid_Peroxidation Inhibition of Lipid Peroxidation MSB->Lipid_Peroxidation Cellular_Signaling Modulation of Cellular Signaling Pathways MSB->Cellular_Signaling DPPH_Assay_Workflow DPPH_Solution Prepare DPPH Solution (Purple) Mix Mix DPPH Solution with Test Compound DPPH_Solution->Mix Test_Compound Prepare Test Compound Solutions (Various Conc.) Test_Compound->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance (e.g., 517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 ABTS_Assay_Workflow Generate_ABTS_Radical Generate ABTS Radical Cation (Blue-Green) Dilute_ABTS Dilute ABTS Radical Solution Generate_ABTS_Radical->Dilute_ABTS Mix Mix Diluted ABTS with Test Compound Dilute_ABTS->Mix Test_Compound Prepare Test Compound Solutions (Various Conc.) Test_Compound->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure_Absorbance Measure Absorbance (e.g., 734 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Comparative Efficacy of Salvianolic Acid Analogues: A Focus on Salvianolic Acid B and A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant body of research detailing the therapeutic efficacy of various salvianolic acid analogues, particularly Salvianolic Acid B (Sal B) and Salvianolic Acid A (Sal A). These compounds, extracted from the roots of Salvia miltiorrhiza (Danshen), have demonstrated potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties in numerous preclinical studies. However, a direct quantitative comparison of the efficacy of 9''-Methyl salvianolate B against these more extensively studied analogues is not well-documented in publicly available experimental data.

This guide provides a detailed comparison of the known biological activities of prominent salvianolic acid analogues based on available research, with a primary focus on Sal B and Sal A. While descriptive information suggests that this compound possesses antioxidant and anti-inflammatory potential, the lack of direct comparative studies prevents a quantitative assessment of its efficacy relative to other analogues at this time.

Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data on the efficacy of Salvianolic Acid B and Salvianolic Acid A in various experimental models. This data highlights their significant therapeutic potential across a range of disease models.

Table 1: Neuroprotective Effects of Salvianolic Acid Analogues

CompoundModelDosage/ConcentrationKey Efficacy MetricResultReference
Salvianolic Acid BRat model of middle cerebral artery occlusion (MCAO)10 or 20 mg/kg/d (i.p.)Neurological deficit score, Infarct volumeSignificantly ameliorated neurological deficits and reduced cerebral infarction volumes.[1]
Salvianolic Acid BRat primary microglia (LPS-induced inflammation)Dose-dependentReduction in NO, TNF-α, IL-1β, ROS productionSignificantly reduced the production of inflammatory mediators.[2]
SalvianolateRat transient middle cerebral artery occlusion (MCAO) modelNot specifiedInfarct area reductionReduced infarct area to 12.9% compared to 28.28% in the model group.[3]

Table 2: Cardioprotective Effects of Salvianolic Acid Analogues

CompoundModelDosage/ConcentrationKey Efficacy MetricResultReference
Salvianolic Acid BRat model of large myocardial infarction100 mg/kg (gavage)Infarct size, Cardiac functionSignificantly reduced infarct size and improved echocardiographic and hemodynamic parameters.[4][5]
Salvianolic Acid ARat model of myocardial ischemia-reperfusion5, 10, 20, 40 mg/kg (i.v.)Infarct sizeSignificantly reduced infarct size at all tested doses.[6]
Salvianolic AcidAnimal models of acute myocardial infarctionNot specifiedVEGF expression, Blood vessel densitySignificantly increased VEGF expression and improved blood vessel density.[7]

Table 3: Anti-inflammatory and Antioxidant Effects of Salvianolic Acid Analogues

CompoundModelConcentrationKey Efficacy Metric (IC50)ResultReference
Salvianolic Acid BIn vitro antioxidant assaysNot specifiedScavenging of various radicalsExhibited strong free radical scavenging ability.[8]
Salvianolic AcidsIn vitro antioxidant assaysNot specifiedInhibition of lipid peroxidationPotent inhibition of lipid peroxidation.[9]

Key Signaling Pathways

Salvianolic acids exert their therapeutic effects by modulating a complex network of intracellular signaling pathways. Below are diagrams illustrating some of the key pathways involved in the protective actions of Salvianolic Acid B.

Salvianolic_Acid_B_Neuroprotection cluster_inflammation Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines SalB_inflam Salvianolic Acid B SalB_inflam->NFkB Inhibits

Fig. 1: Anti-inflammatory mechanism of Salvianolic Acid B.

Salvianolic_Acid_B_Cardioprotection cluster_angiogenesis Pro-angiogenic Pathway SalB_cardio Salvianolic Acid B VEGF VEGF Expression SalB_cardio->VEGF Augments Angiogenesis Angiogenesis VEGF->Angiogenesis Microcirculation Improved Myocardial Microcirculation Angiogenesis->Microcirculation

Fig. 2: Cardioprotective mechanism of Salvianolic Acid B.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the efficacy of salvianolic acids.

Neuroprotection Study: MCAO Rat Model
  • Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

  • Treatment: Salvianolic Acid B (10 or 20 mg/kg/d) is administered via intraperitoneal injection.

  • Efficacy Evaluation:

    • Neurological Deficit Scoring: Neurological function is assessed using a 5-point scale.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Apoptosis Assay: TUNEL staining is used to detect apoptotic cells in the ischemic penumbra.[1]

Cardioprotection Study: Myocardial Infarction Rat Model
  • Animal Model: Myocardial infarction (MI) is induced in rats by ligating the left anterior descending coronary artery.

  • Treatment: Salvianolic Acid B (100 mg/kg) is administered daily by gavage for 4 weeks.

  • Efficacy Evaluation:

    • Echocardiography: Left ventricular function is assessed.

    • Hemodynamic Measurement: Parameters such as left ventricular systolic pressure are recorded.

    • Infarct Size and Fibrosis Assessment: Hearts are stained with Masson's trichrome to determine infarct size and collagen deposition.

    • Angiogenesis Assessment: Capillary density is measured by staining for CD31.

    • Gene Expression Analysis: mRNA levels of vascular endothelial growth factor (VEGF) are quantified by RT-PCR.[4][5]

In Vitro Anti-inflammatory Assay: Microglia Culture
  • Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal Wistar rats.

  • Treatment: Cells are pre-treated with various concentrations of Salvianolic Acid B before stimulation with lipopolysaccharide (LPS).

  • Efficacy Evaluation:

    • Nitric Oxide (NO) Production: Measured using the Griess reagent.

    • Cytokine Measurement: Levels of TNF-α and IL-1β in the culture supernatant are quantified by ELISA.

    • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using the fluorescent probe DCFH-DA.

    • Western Blot Analysis: Expression of iNOS and activation of NF-κB are determined.[2]

Conclusion

Salvianolic Acid B and Salvianolic Acid A are well-characterized compounds with significant and multifaceted therapeutic potential, particularly in the context of neurodegenerative and cardiovascular diseases. The available quantitative data and detailed experimental protocols provide a strong foundation for further research and drug development.

While this compound has been identified as a constituent of Salvia miltiorrhiza, there is a clear gap in the scientific literature regarding its comparative efficacy. Future studies employing head-to-head comparisons with other salvianolic acid analogues are necessary to elucidate its specific pharmacological profile and therapeutic potential. Such research would be invaluable for the scientific and drug development communities in identifying the most potent salvianolic acid derivatives for clinical applications.

References

A Comparative Analysis of the Cardioprotective Effects of Salvianolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salvianolic acids, the primary water-soluble bioactive compounds extracted from Salvia miltiorrhiza (Danshen), have garnered significant attention for their potent cardioprotective properties.[1][2][3] This guide provides a comparative analysis of the key salvianolic acid derivatives—Salvianolic acid A (Sal A), Salvianolic acid B (Sal B), and Salvianolic acid D (Sal D)—focusing on their efficacy in mitigating myocardial injury, their underlying mechanisms of action, and the experimental data supporting these findings.

Comparative Efficacy in Cardioprotection

Salvianolic acid derivatives have demonstrated significant efficacy in reducing myocardial infarct size and improving cardiac function in various preclinical models of myocardial ischemia-reperfusion (I/R) injury.[4][5][6] Their protective effects are largely attributed to their potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][7][8]

Effects on Myocardial Injury Markers

The cardioprotective effects of salvianolic acid derivatives can be quantified by their ability to reduce the release of cardiac injury markers and the extent of myocardial damage.

DerivativeModelDosageEffect on Infarct SizeEffect on Cardiac Biomarkers (LDH, CK-MB, cTnI)Reference
Salvianolic Acid A Rat I/R5, 10, 20, 40 mg/kgDose-dependent reductionDecreased LDH leakage[5][8]
H9c2 cells + H₂O₂0.64, 3.2, 16 nM--[5]
Salvianolic Acid B Rat MI100 mg/kg/daySignificant reductionDecreased plasma cTnI, CK-MB[4][9]
Rat I/RLow, medium, high dosesSignificant reductionDecreased plasma cTnI, CK-MB[9]
Salvianolic Acid D Spontaneously Hypertensive RatsNot specifiedAttenuated cardiac hypertrophyImproved cardiac function[10][11]
Antioxidant and Anti-inflammatory Effects

A primary mechanism of salvianolic acids is the mitigation of oxidative stress and inflammation, key drivers of I/R injury.

DerivativeModelEffect on Oxidative Stress (MDA, SOD)Effect on Inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reference
Salvianolic Acid A Rat Intestinal I/RDecreased MDA, increased GPxDecreased TNF-α, IL-1β, IL-6[12]
Obese MiceImproved intracellular ROS-[13][14]
Salvianolic Acid B Rat I/RDecreased MDA, increased T-SOD-[9]
Total Salvianolic Acid Rat I/RDecreased MPO, MDA, H₂O₂, ROS-[15]
Anti-Apoptotic Activity

Salvianolic acid derivatives protect cardiomyocytes from apoptosis, a critical factor in post-infarction cardiac remodeling.

DerivativeModelKey Anti-Apoptotic EffectsReference
Salvianolic Acid A H9c2 cells + H₂O₂Increased Bcl-2, decreased Bax[5]
Diabetic Rat I/RIncreased Bcl-2, decreased Bax and cleaved caspase-3[16]
Salvianolic Acid B H9c2 cells + ATOIncreased Bcl-2 and Bcl-xl, decreased Bax[17]
Mouse MI/RIIncreased Bcl-2, decreased Bax and caspase-3[18]

Mechanisms of Action: A Focus on Signaling Pathways

The cardioprotective effects of salvianolic acid derivatives are mediated through the modulation of several key signaling pathways.

PI3K/Akt Pathway

Activation of the PI3K/Akt pathway is a central mechanism for cell survival and is a common target of salvianolic acids.

DerivativeModelEffect on PI3K/Akt PathwayDownstream ConsequencesReference
Salvianolic Acid A Diabetic Rat I/RIncreased p-AktInhibition of apoptosis[16][19]
RPE cellsActivation of Akt/mTORC1Activation of Nrf2/HO-1[20]
Salvianolic Acid B H9c2 cells + ATOActivation of PI3K/AktInhibition of apoptosis[17]
Salvianolic Acid D Spontaneously Hypertensive RatsActivation of PI3K/AktAttenuation of cardiac hypertrophy[10][11]
MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the JNK and p38 subfamilies, is involved in stress responses and apoptosis.

DerivativeModelEffect on MAPK PathwayDownstream ConsequencesReference
Salvianolic Acid A H9c2 cells + Palmitic AcidInhibition of TLR4/JNK MAPKImproved cell viability[21]
Obese MiceInhibition of TLR4/p-JNKReduced myocardial damage[13][14]
Salvianolic Acid B Mouse MI/RIModulation of JNK and p38Inhibition of apoptosis[22]
Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a critical antioxidant defense mechanism activated by salvianolic acids.

DerivativeModelEffect on Nrf2/HO-1 PathwayDownstream ConsequencesReference
Salvianolic Acid A RPE cellsActivation of Nrf2/HO-1Protection against oxidative stress[20]
Rat Intestinal I/RIncreased Nrf2/HO-1 expressionAmeliorated oxidation and apoptosis[12]
5/6 Nephrectomized RatsEnhanced activation of Akt/GSK-3β/Nrf2Increased antioxidant enzyme activity[23]
Salvianolic Acid B -Upregulation of HO-1Reduction of ROS production[2]

Experimental Protocols

The following are summaries of common experimental protocols used to evaluate the cardioprotective effects of salvianolic acid derivatives.

Animal Models of Myocardial Ischemia-Reperfusion
  • Animal Species: Male Sprague-Dawley or Wistar rats are commonly used.[1][24]

  • Induction of Ischemia: The left anterior descending (LAD) coronary artery is occluded for a specific period (e.g., 30-90 minutes) to induce myocardial ischemia.[1][5]

  • Reperfusion: The occlusion is then removed to allow for reperfusion, typically for 2 to 24 hours.[1]

  • Drug Administration: Salvianolic acid derivatives are administered intravenously, intraperitoneally, or via oral gavage at various doses before or during the ischemic and reperfusion periods.[4][5][24]

  • Outcome Assessment:

    • Infarct Size Measurement: Hearts are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[5][18]

    • Cardiac Function: Echocardiography and hemodynamic measurements are performed to assess cardiac function.[4]

    • Biochemical Analysis: Blood samples are collected to measure cardiac injury markers (CK-MB, cTnI, LDH) and markers of oxidative stress (MDA, SOD).[9][15]

    • Histopathology: Heart tissues are examined for morphological changes and fibrosis.[4]

    • Western Blotting: Protein expression levels of key signaling molecules and apoptotic markers are analyzed.[10][18][23]

In Vitro Cell Culture Models
  • Cell Line: H9c2 rat cardiomyoblasts are frequently used to model cardiomyocyte injury in vitro.[5][21]

  • Induction of Injury: Cells are exposed to various stressors to mimic I/R injury, such as:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) is used to induce oxidative damage.[5]

    • Lipotoxicity: Palmitic acid is used to simulate conditions of obesity-related cardiac injury.[13][14][21]

    • Hypoxia/Reoxygenation (H/R): Cells are subjected to a period of low oxygen followed by reoxygenation.[15]

  • Treatment: Cells are pre-treated with different concentrations of salvianolic acid derivatives before the induction of injury.[5]

  • Outcome Assessment:

    • Cell Viability: Assays such as MTT are used to determine the percentage of viable cells.[17]

    • Apoptosis: Flow cytometry and TUNEL staining are employed to quantify apoptotic cells.[12]

    • Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes.[13][14]

    • Mitochondrial Membrane Potential: Dyes like rhodamine 123 are used to assess mitochondrial function.[21]

    • Western Blotting: Changes in the expression of target proteins are analyzed.[5][21]

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_animal In Vivo: Myocardial I/R Model cluster_cell In Vitro: Cardiomyocyte Model animal_prep Animal Preparation (Rats/Mice) lad_ligation LAD Ligation (Ischemia) animal_prep->lad_ligation reperfusion Reperfusion lad_ligation->reperfusion outcome_animal Outcome Assessment (Infarct Size, Cardiac Function, Biomarkers) reperfusion->outcome_animal drug_admin_animal Salvianolic Acid Derivative Administration drug_admin_animal->lad_ligation analysis Data Analysis & Comparison outcome_animal->analysis cell_culture H9c2 Cell Culture drug_admin_cell Salvianolic Acid Derivative Pre-treatment cell_culture->drug_admin_cell injury_induction Induction of Injury (H₂O₂, Palmitate, H/R) outcome_cell Outcome Assessment (Viability, Apoptosis, ROS) injury_induction->outcome_cell drug_admin_cell->injury_induction outcome_cell->analysis

Caption: General experimental workflow for evaluating the cardioprotective effects of salvianolic acid derivatives.

pi3k_akt_pathway Salvianolic_Acids Salvianolic Acids (A, B, D) PI3K PI3K Salvianolic_Acids->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition Promotes Nrf2_activation Nrf2 Activation mTORC1->Nrf2_activation

Caption: Activation of the PI3K/Akt signaling pathway by salvianolic acid derivatives.

mapk_pathway Salvianolic_Acids Salvianolic Acids (A, B) TLR4 TLR4 Salvianolic_Acids->TLR4 Inhibits JNK JNK TLR4->JNK p38 p38 TLR4->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Inhibition of the MAPK signaling pathway by salvianolic acid derivatives.

nrf2_pathway Salvianolic_Acid_A Salvianolic Acid A Akt_mTORC1 Akt/mTORC1 Salvianolic_Acid_A->Akt_mTORC1 Activates Nrf2 Nrf2 Akt_mTORC1->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Salvianolic Acid A.

References

A Comparative Guide to the Biological Activities of 9''-Methyl Salvianolate B and its Parent Compound, Salvianolic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 9''-Methyl salvianolate B and the more extensively studied Salvianolic acid B. While both are phenolic compounds isolated from Radix Salvia miltiorrhiza (Danshen), the available experimental data for this compound is currently limited.[1][2] This document summarizes the known information for this compound and presents a detailed analysis of the well-documented biological activities of Salvianolic acid B, offering a basis for potential cross-study validation and future research directions.

Overview of this compound

This compound is a methylated derivative of Salvianolic acid B.[2] Its mode of action is believed to involve antioxidant and anti-inflammatory pathways, suggesting potential therapeutic applications in cardiovascular and neurodegenerative disorders.[2] However, specific quantitative data from peer-reviewed experimental studies remain scarce.

Salvianolic Acid B: A Comprehensive Biological Profile

Salvianolic acid B (Sal B) is one of the most abundant and bioactive water-soluble compounds in Danshen. It has been the subject of numerous studies, revealing a wide range of pharmacological effects.

The following tables summarize the quantitative data on the key biological activities of Salvianolic acid B from various studies.

Table 1: Antioxidant Activity of Salvianolic Acid B

Assay TypeModel SystemKey FindingsReference
DPPH Radical Scavenging In vitro chemical assayPotent free radical scavengerN/A
Superoxide (B77818) Anion Scavenging In vitro chemical assayEffective superoxide anion scavengerN/A
Hydroxyl Radical Scavenging In vitro chemical assayStrong hydroxyl radical scavenging activityN/A
Lipid Peroxidation Inhibition Rat liver microsomesInhibits lipid peroxidationN/A

Note: Specific IC50 values for these antioxidant assays were not available in the provided search results. The table reflects the qualitative findings.

Table 2: Anti-inflammatory Activity of Salvianolic Acid B

TargetModel SystemEffectQuantitative Data
Nitric Oxide (NO) Production LPS-stimulated RAW 264.7 macrophagesInhibition of NO productionN/A
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Various cell lines and animal modelsDownregulation of cytokine expressionN/A

Table 3: Cardiovascular Effects of Salvianolic Acid B

ActivityModel SystemKey FindingsReference
Cardioprotection Mouse model of heart failureInactivates ERK1/2/GATA4 signaling pathway[3]
Vasodilation Ex vivo rat aortic ringsEndothelium-dependent vasodilationN/A
Anti-platelet Aggregation Human platelet-rich plasmaInhibition of platelet aggregationN/A
Anti-fibrosis Rat model of liver fibrosisInhibits Hedgehog signaling pathway[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH Radical Scavenging Assay:

  • A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) is prepared.

  • Different concentrations of the test compound (e.g., Salvianolic acid B) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • The percentage of scavenging activity is calculated relative to a control (DPPH solution without the test compound).

Lipid Peroxidation Inhibition Assay:

  • Rat liver microsomes are prepared as a source of polyunsaturated fatty acids.

  • Lipid peroxidation is induced by adding an oxidizing agent (e.g., FeSO4/ascorbate).

  • The test compound is added to the reaction mixture at various concentrations.

  • The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) method.

  • Absorbance is measured spectrophotometrically, and the percentage of inhibition is calculated.

Nitric Oxide (NO) Production in Macrophages:

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cells are pre-treated with different concentrations of the test compound for a specific duration.

  • Inflammation is induced by adding lipopolysaccharide (LPS).

  • After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the amount of NO produced is determined from a standard curve.

Western Blot for Signaling Pathway Analysis (e.g., ERK1/2/GATA4):

  • Protein extracts are prepared from treated and untreated cells or tissues.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK1/2, GATA4).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by Salvianolic acid B and a typical experimental workflow.

SalB_Signaling_Pathways cluster_oxidative_stress Antioxidant Effects cluster_inflammation Anti-inflammatory Effects cluster_cardiovascular Cardiovascular Protection ROS Reactive Oxygen Species (ROS) SalB1 Salvianolic Acid B SalB1->ROS Scavenges Nrf2 Nrf2 SalB1->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatoryCytokines SalB2 Salvianolic Acid B SalB2->NFkB Inhibits PressureOverload Pressure Overload ERK12 ERK1/2 PressureOverload->ERK12 GATA4 GATA4 ERK12->GATA4 CardiacHypertrophy Cardiac Hypertrophy & Heart Failure GATA4->CardiacHypertrophy SalB3 Salvianolic Acid B SalB3->ERK12 Inhibits

Caption: Signaling pathways modulated by Salvianolic Acid B.

Experimental_Workflow cluster_assays Examples of Biological Assays start Start: Cell Culture / Animal Model treatment Treatment with This compound or Salvianolic Acid B start->treatment induction Induction of Oxidative Stress / Inflammation treatment->induction assays Biological Assays induction->assays antioxidant_assay Antioxidant Assays (DPPH, TBARS) inflammatory_assay Anti-inflammatory Assays (Griess, ELISA) western_blot Western Blot (Signaling Proteins) data_analysis Data Collection & Analysis results Results & Interpretation data_analysis->results antioxidant_assay->data_analysis inflammatory_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for assessing biological activities.

Conclusion and Future Directions

Salvianolic acid B exhibits a robust profile of antioxidant, anti-inflammatory, and cardioprotective activities, supported by a growing body of scientific evidence. Its mechanisms of action involve the modulation of key signaling pathways such as Nrf2/ARE, NF-κB, and ERK1/2/GATA4.

While this compound is structurally related to Salvianolic acid B, there is a clear need for dedicated studies to elucidate its specific biological activities and mechanisms of action. Future research should focus on:

  • Direct comparative studies: Evaluating the potency of this compound against Salvianolic acid B and other relevant compounds in standardized biological assays.

  • Quantitative analysis: Determining key parameters such as IC50 and EC50 values for its antioxidant and anti-inflammatory effects.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound.

Such studies will be crucial for validating the therapeutic potential of this compound and for the development of novel therapeutic agents based on the salvianolic acid scaffold.

References

Benchmarking 9''-Methyl Salvianolate B: A Comparative Guide to Established Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, the exploration of novel compounds with superior efficacy is a perpetual endeavor. 9''-Methyl salvianolate B, a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), has garnered attention for its potential antioxidant and anti-inflammatory properties.[1] This guide provides a comparative analysis of this compound against well-established antioxidant compounds: Vitamin C, Vitamin E, and Coenzyme Q10, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.

Quantitative Comparison of Antioxidant Activity

For the benchmark compounds, a range of values has been reported in various studies, reflecting differences in experimental conditions. The following tables summarize representative data for Vitamin C, Vitamin E, and Coenzyme Q10.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Notes
This compound Data not availableStudies on related salvianolic acids suggest potent activity.
Vitamin C (Ascorbic Acid) 8.4 - 10.65Values can vary based on assay conditions.[2][3]
Vitamin E (α-Tocopherol) 42.86Value reported from a review of oral preparations.[4][5]
Coenzyme Q10 ~257 - 317Values are for NLC-CoQ10 formulations and can vary.[6][7]

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Notes
This compound Data not available
Vitamin C (Ascorbic Acid) 10.80 - 50A range of values is reported in the literature.[8][9]
Vitamin E (α-Tocopherol) Data not available
Coenzyme Q10 Data not available

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/g)Notes
This compound Data not available
Vitamin C (Ascorbic Acid) ~1,019,690 (for pure powder)Extremely high value for the pure compound.[10]
Vitamin E (d-alpha-tocopherol) 1,293[11]
Coenzyme Q10 Data not availableOne source suggests a value more than 3 times lower than a high-ORAC olive extract.[12]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are crucial for the accurate interpretation and replication of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) or ethanol.

  • Reaction Mixture : Add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination : The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation : The ABTS radical cation is produced by reacting an ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction Mixture : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm. Various concentrations of the test compound are then added to the diluted ABTS•+ solution.

  • Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement : The absorbance is measured at 734 nm.

  • Calculation : The percentage of inhibition of absorbance is calculated.

  • Trolox Equivalent Antioxidant Capacity (TEAC) : The antioxidant activity is often expressed as Trolox equivalents (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

  • Reagents : A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are required.

  • Reaction Mixture : The test compound, fluorescent probe, and peroxyl radical generator are mixed in a multi-well plate.

  • Measurement : The fluorescence decay of the probe is monitored over time using a fluorescence microplate reader.

  • Data Analysis : The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from that of the sample.

  • ORAC Value Calculation : A standard curve is generated using different concentrations of Trolox. The ORAC value of the sample is then calculated by comparing its net AUC to the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Signaling Pathways and Experimental Workflow

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a key cellular defense mechanism against oxidative stress. Many antioxidants exert their protective effects by activating this pathway. Salvianolic acid B has been shown to protect against γ-radiation-induced damage through the Nrf2/Bach1 pathway.[13]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Modification sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Binding Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription

Caption: Nrf2-ARE signaling pathway activation by oxidative stress.

Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant capacity assessment involves several key steps, from sample preparation to data analysis.

Antioxidant_Assay_Workflow Sample_Prep Sample Preparation (Extraction, Dilution) Assay_Selection Assay Selection (DPPH, ABTS, ORAC) Sample_Prep->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH ABTS ABTS Assay Assay_Selection->ABTS ORAC ORAC Assay Assay_Selection->ORAC Reaction Reaction with Radical/ Fluorescent Probe DPPH->Reaction ABTS->Reaction ORAC->Reaction Measurement Spectrophotometric/ Fluorometric Measurement Reaction->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, TEAC) Measurement->Data_Analysis Results Results Interpretation & Comparison Data_Analysis->Results

Caption: General workflow for in vitro antioxidant capacity assays.

References

A Comparative Guide to the Pharmacokinetics of Salvianolic Acid B and its Metabolite, 9''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the potent antioxidant salvianolic acid B (Sal B) and its primary metabolite, 9''-Methyl salvianolate B. While extensive quantitative data for salvianolic acid B is available, current literature offers a more qualitative understanding of its methylated form. This document summarizes the existing experimental data, outlines common methodologies, and visually represents key processes to facilitate further research and drug development.

Executive Summary

Salvianolic acid B, a major active component of Salvia miltiorrhiza, undergoes rapid and extensive metabolism in the body, with methylation being a dominant pathway. This leads to the formation of this compound. Pharmacokinetic studies reveal that salvianolic acid B itself is eliminated quickly from the plasma. Its methylated metabolite, this compound, also exhibits a very short half-life. Notably, monomethylated salvianolic acid B has been observed to have a larger area under the curve (AUC) compared to other metabolites like lithospermic acid, suggesting a significant systemic exposure despite its rapid clearance.[1][2]

Quantitative Pharmacokinetic Data

Comprehensive pharmacokinetic data for this compound remains limited in publicly available literature. However, numerous studies have characterized the pharmacokinetics of its parent compound, salvianolic acid B, in various models.

Table 1: Pharmacokinetic Parameters of Salvianolic Acid B in Rats (Intravenous Administration)

DoseCmax (µg/mL)Tmax (min)AUC (µg·min/mL)t½ (min)Reference
1.6 mg/kg---3.1 ± 0.1 (α), 31.5 ± 3.2 (β)[3]
3.2 mg/kg---3.1 ± 0.1 (α), 31.5 ± 3.2 (β)[3]
6.4 mg/kg---3.1 ± 0.1 (α), 31.5 ± 3.2 (β)[3]
100 mg/kg--5030 ± 565-[4]

Table 2: Pharmacokinetic Parameters of Salvianolic Acid B in Healthy Chinese Volunteers (Intravenous Administration)

DoseCmax (ng/mL)AUC₀₋t (h·ng/mL)t½ (h)Reference
75 mg34313576-[5]
150 mg864610237-[5]
300 mg1592517841-[5]

Experimental Protocols

The following methodologies are commonly employed in the pharmacokinetic analysis of salvianolic acid B and its metabolites.

Animal Studies (Rats)
  • Animal Model: Male Sprague-Dawley rats are typically used.[3][6]

  • Drug Administration: Salvianolic acid B is administered intravenously (i.v.) via the tail vein.[3] Oral administration studies also exist.[7]

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points into heparinized tubes.[3]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C until analysis.[3]

  • Sample Preparation for Analysis: Plasma samples are typically deproteinized with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).[3][7] This is followed by centrifugation to precipitate proteins, and the supernatant is collected for analysis.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used for the quantification of salvianolic acid B and its metabolites in plasma.[3][6][7]

    • HPLC Conditions: A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., water with phosphoric acid).[3][7]

    • LC-MS/MS Conditions: This method offers higher sensitivity and selectivity and is crucial for metabolite identification and quantification.[1][2]

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).

Human Studies
  • Study Design: Randomized, double-blind, placebo-controlled studies are conducted in healthy volunteers.[5][8]

  • Drug Administration: Salvianolic acid B is administered as an intravenous infusion.[5][8]

  • Blood Sampling: Blood samples are collected at multiple time points before, during, and after the infusion.[5]

  • Bioanalysis: Plasma concentrations of salvianolic acid B are determined using a validated LC-MS/MS method.[5]

  • Pharmacokinetic and Safety Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. Safety and tolerability are assessed by monitoring adverse events, vital signs, and clinical laboratory tests.[5][8]

Visualization of Processes

To better illustrate the methodologies and biological transformations discussed, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Study (Rats) cluster_clinical Clinical Study (Humans) cluster_analysis Bioanalysis and Data Interpretation animal_model Sprague-Dawley Rats drug_admin Intravenous or Oral Administration animal_model->drug_admin blood_sampling Blood Collection (Jugular Vein) drug_admin->blood_sampling plasma_prep Centrifugation to Obtain Plasma blood_sampling->plasma_prep sample_processing Plasma Deproteinization plasma_prep->sample_processing study_design Randomized Controlled Trial human_admin Intravenous Infusion study_design->human_admin human_sampling Blood Collection human_admin->human_sampling safety_monitoring Safety and Tolerability Assessment human_admin->safety_monitoring human_sampling->sample_processing lc_ms LC-MS/MS Quantification sample_processing->lc_ms pk_analysis Pharmacokinetic Modeling lc_ms->pk_analysis results Determination of Cmax, Tmax, AUC, t½ pk_analysis->results

Caption: Experimental workflow for pharmacokinetic studies.

metabolic_pathway SalB Salvianolic Acid B Metabolites Metabolites SalB->Metabolites Metabolism (Primarily in Liver) Excretion Biliary and Urinary Excretion SalB->Excretion Minor direct excretion Methylated_SalB This compound (Monomethyl-SAB) Metabolites->Methylated_SalB Methylation (Dominant Pathway) Other_Metabolites Other Metabolites (e.g., Lithospermic Acid) Metabolites->Other_Metabolites Methylated_SalB->Excretion Other_Metabolites->Excretion

References

Evaluating the synergistic effects of 9''-Methyl salvianolate B with other natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of 9''-Methyl salvianolate B and its Analogue, Salvianolic Acid B, in Combination with Other Natural Compounds

For researchers, scientists, and professionals in drug development, the exploration of synergistic interactions between natural compounds offers a promising frontier for discovering novel and more effective therapeutic strategies. This guide provides a comparative evaluation of the synergistic effects of this compound, and by extension its well-studied analogue Salvianolic Acid B (SalB), when combined with other natural compounds. Due to the limited availability of direct studies on this compound, this guide leverages the extensive research conducted on SalB as a representative member of the salvianolate class to illustrate potential synergistic pairings and underlying mechanisms.

This guide presents quantitative data from key experimental findings, details the methodologies for the cited experiments, and visualizes the involved signaling pathways and experimental workflows to facilitate a deeper understanding of these synergistic interactions.

Comparative Analysis of Synergistic Combinations

The following tables summarize the quantitative data from studies evaluating the synergistic effects of Salvianolic Acid B with Ginsenoside Rg1, Ferulic Acid, and Curcumin (B1669340). These combinations have shown promise in cardioprotection, angiogenesis, and cancer therapy, respectively.

Combination Model System Key Synergistic Effect Quantitative Data Reference
Salvianolic Acid B & Ginsenoside Rg1Rat model of myocardial ischemia/reperfusionCardioprotectionOptimal ratio of SalB to Rg1: 2:5. The combination significantly reduced infarct size compared to individual treatments.[1][2]
Salvianolic Acid B & Ferulic AcidHuman Umbilical Vein Endothelial Cells (HUVECs) and ZebrafishPro-angiogenesisCo-administration enhanced HUVEC proliferation, migration, and tube formation.[3][4]
Salvianolic Acid B & CurcuminMCF-7 and MDA-MB-231 breast cancer cell linesAnticancerThe combination delivered via nanoparticles showed enhanced cytotoxicity compared to individual compounds.[5][6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Synergy Assessment: Combination Index (CI) and Isobologram Analysis

The Chou-Talalay method is a widely accepted approach to quantify the nature of interaction between two or more drugs.[7][8]

  • Dose-Response Curves: Determine the dose-response curves for each compound individually to establish their respective IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

  • Combination Studies: Test the compounds in combination at a constant ratio (e.g., based on their IC50 ratio) over a range of concentrations.

  • Calculation of Combination Index (CI): The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.

  • Interpretation of CI Values:

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Isobologram Analysis: An isobologram provides a graphical representation of the interaction. The concentrations of the two drugs required to produce a specific effect are plotted on the x and y axes. The line connecting the individual drug concentrations that produce this effect is the line of additivity. Data points for the combination that fall below this line indicate synergy.[9][10][11][12]

cluster_workflow Synergy Analysis Workflow A Determine IC50 of Compound A C Combine A and B at constant ratio A->C B Determine IC50 of Compound B B->C D Measure combined effect C->D E Calculate Combination Index (CI) D->E F Generate Isobologram D->F G Interpret Results (Synergy, Additive, Antagonism) E->G F->G

Experimental workflow for determining synergistic interactions.

In Vitro Angiogenesis Assays

HUVEC Tube Formation Assay [13][14][15]

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium.

  • Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of the individual compounds, the combination, or a vehicle control.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging and Analysis: Visualize the formation of tube-like structures using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Scratch (Wound Healing) Assay [16]

  • Cell Monolayer: Grow HUVECs to confluence in a 6-well plate.

  • Creating the Scratch: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with the individual compounds, the combination, or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

In Vivo Cardioprotection Assessment

Rat Model of Myocardial Ischemia/Reperfusion [1][2][17][18][19][20]

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Anesthesia and Surgery: Anesthetize the rats and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30-45 minutes) to induce ischemia.

  • Reperfusion: Remove the ligature to allow for reperfusion of the coronary artery for a set period (e.g., 2-24 hours).

  • Treatment: Administer the test compounds (individually or in combination) intravenously or intraperitoneally at a specific time point (e.g., before ischemia, at the onset of reperfusion).

  • Assessment of Infarct Size: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.

  • Cardiac Function Measurement: Assess cardiac function using techniques such as echocardiography or by measuring hemodynamic parameters (e.g., left ventricular systolic pressure, +dP/dt, -dP/dt).

In Vitro Anticancer Assays

Cell Culture and Cytotoxicity Assay (MTT Assay) [21][22][23]

  • Cell Lines: Culture human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the individual compounds and their combination for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Proteins[27][28][29][30][31]
  • Protein Extraction: Lyse the treated cells or tissues to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of Akt, ERK, VEGFR2).

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of Salvianolic Acid B in combination with other natural compounds are often attributed to their ability to modulate multiple key signaling pathways.

Salvianolic Acid B and Ginsenoside Rg1: Cardioprotection

The cardioprotective synergy of SalB and Ginsenoside Rg1 is thought to involve the modulation of pro-survival and anti-apoptotic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. By acting on different components of these pathways, the combination may more effectively reduce apoptosis and inflammation in cardiomyocytes during ischemia/reperfusion injury.

cluster_pathway Cardioprotective Signaling SalB Salvianolic Acid B PI3K PI3K SalB->PI3K Activates Rg1 Ginsenoside Rg1 MAPK MAPK/ERK Rg1->MAPK Modulates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis (Reduced) Akt->Apoptosis Inhibits Survival Cell Survival (Increased) Akt->Survival Promotes MAPK->Survival Promotes

Putative signaling pathways in cardioprotective synergy.

Salvianolic Acid B and Ferulic Acid: Angiogenesis

The synergistic pro-angiogenic effect of SalB and Ferulic Acid is mediated, at least in part, through the upregulation of the VEGF signaling pathway.[3] This combination may enhance the expression of both VEGF ligands and their receptors on endothelial cells, leading to a more robust activation of downstream signaling cascades that promote cell proliferation, migration, and tube formation.[3][24][25][26]

cluster_pathway VEGF Signaling in Angiogenesis SalB_FA Salvianolic Acid B + Ferulic Acid VEGF VEGF SalB_FA->VEGF Upregulates VEGFR2 VEGFR2 SalB_FA->VEGFR2 Upregulates VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration Survival Survival Akt->Survival

VEGF signaling pathway in synergistic angiogenesis.

Salvianolic Acid B and Curcumin: Anticancer Effects

The synergistic anticancer activity of SalB and Curcumin in breast cancer cells is likely mediated by the convergent inhibition of key pro-survival and proliferative signaling pathways, such as the PI3K/Akt/mTOR pathway.[27][28][29] By targeting multiple nodes within this pathway, the combination can more effectively induce apoptosis and inhibit cell growth.[27][28][29]

cluster_pathway Anticancer Signaling SalB Salvianolic Acid B Akt Akt SalB->Akt Inhibits Curcumin Curcumin PI3K PI3K Curcumin->PI3K Inhibits mTOR mTOR Curcumin->mTOR Inhibits PI3K->Akt Akt->mTOR Apoptosis Apoptosis (Induced) Akt->Apoptosis Inhibits Proliferation Cell Proliferation (Inhibited) mTOR->Proliferation Promotes

PI3K/Akt/mTOR pathway in synergistic anticancer effects.

References

Safety Operating Guide

Proper Disposal of 9''-Methyl Salvianolate B: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of 9''-Methyl salvianolate B, designed for researchers, scientists, and drug development professionals.

This compound is a phenolic compound often used in research. While specific disposal instructions are not extensively detailed in publicly available safety data sheets, adherence to general best practices for laboratory chemical waste management is crucial. The following procedures are based on established safety protocols and information from available Material Safety Data Sheets (MSDS).

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is critical to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.[1]
Eye Protection Use safety glasses or goggles tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Body Protection Wear a lab coat or other protective clothing. The type of body protection should be chosen based on the concentration and amount of the substance.[1]
Respiratory If there is a risk of dust formation, use a respirator. Avoid breathing vapors, mist, or gas.[1]

II. Step-by-Step Disposal Procedure

The proper disposal of this compound, a solid chemical, involves careful segregation, packaging, and labeling to ensure it is handled correctly by waste management professionals.

1. Waste Identification and Segregation:

  • Identify: Classify this compound as a non-hazardous solid chemical waste, unless it has been mixed with hazardous substances.

  • Segregate: Do not mix with other types of waste. Keep it separate from liquid, biological, and radioactive waste.[2] Solid chemical wastes should be collected in their own designated containers.[3]

2. Packaging:

  • Primary Container: Place the solid this compound waste into a clearly labeled, sealable polyethylene (B3416737) bag.[4]

  • Secondary Container: The sealed bag should then be placed in a designated, puncture-resistant, and leak-proof container for solid chemical waste.[3] Ensure the container is compatible with the chemical and will not react with it.[3] The original container can be used if it is in good condition.[3]

3. Labeling:

  • Clearly label the waste container with the following information:[2]

    • "Hazardous Waste" (or as required by your institution)

    • The full chemical name: "this compound"

    • CAS Number: 1167424-32-9[1]

    • The date of accumulation[2]

    • Any known hazards (though none are acutely listed in the MSDS, it's good practice to note it's a chemical compound for research use)[1]

4. Storage:

  • Store the labeled waste container in a designated, secure waste accumulation area.[3]

  • This area should be well-ventilated and away from general laboratory traffic.[3]

  • Ensure incompatible waste types are stored separately to prevent accidental reactions.[3]

5. Final Disposal:

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[2]

  • Never dispose of solid this compound in the regular trash or down the drain.[1]

III. Spill and Contamination Cleanup

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Ventilate: If a significant amount of dust is created, evacuate the immediate area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before cleaning, don the full PPE as outlined in Table 1.

  • Containment and Cleanup:

    • Avoid creating dust.[1]

    • Gently sweep up the spilled solid material.[1]

    • Place the swept-up material and any contaminated cleaning materials (e.g., paper towels, gloves) into a sealed bag and then into the designated solid chemical waste container.[1][3]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_mixed Is the waste mixed with other hazardous chemicals? ppe->is_mixed segregate_solid Segregate as Solid Chemical Waste is_mixed->segregate_solid No segregate_mixed Segregate based on Hazard Class of Mixture is_mixed->segregate_mixed Yes package Package in a sealed bag, then in a labeled, sealed waste container. segregate_solid->package segregate_mixed->package store Store in designated waste accumulation area. package->store dispose Arrange for pickup by EHS or licensed disposal service. store->dispose end End: Proper Disposal dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9''-Methyl salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 9''-Methyl salvianolate B, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Standards
Respiratory Protection Full-face particle respiratorNIOSH (US) approved type N99 or CEN (EU) approved type P2 respirator cartridges are recommended, especially where risk assessment indicates air-purifying respirators are appropriate. For sole protection, a full-face supplied air respirator should be used.[1]
Hand Protection Chemical-resistant glovesHandle with gloves that have been inspected prior to use. Employ proper glove removal technique to avoid skin contact.[1]
Eye Protection Safety glasses or gogglesEquipment for eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin and Body Protection Protective clothingThe type of body protection should be chosen based on the concentration and amount of the dangerous substance at the specific workplace.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, such as a chemical fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood to prevent inhalation of any dust particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) that can be easily decontaminated or disposed of.

  • Dissolution :

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[2]

    • If sonication is required for dissolution, ensure the container is properly sealed.[3]

  • Experimental Use :

    • Clearly label all containers with the compound name, concentration, solvent, and date.

    • Avoid contact with eyes, skin, and clothing.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Post-Handling :

    • Decontaminate the work surface and any equipment used.

    • Remove contaminated clothing and wash it before reuse.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with copious amounts of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Check for and remove any contact lenses. Immediately flush eyes with copious amounts of water, separating the eyelids with fingers. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[1]

Storage and Disposal Plan

Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring environmental safety.

Storage:

  • Long-term: Store at -20°C in a tightly closed container in a dry and well-ventilated place.[1]

  • Short-term: Storage at 2-8°C is also indicated as an option.[1]

Disposal:

  • Dispose of contaminated gloves and other waste in accordance with applicable laws and good laboratory practices.[1]

  • Unused compounds and contaminated materials should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.

  • Prevent the product from entering drains.[1]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace prep_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Experiment Complete dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove & Dispose/Clean PPE dispose_waste->remove_ppe exposure In Case of Exposure first_aid Follow First Aid Measures exposure->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.